molecular formula C13H11BCl2O3 B577689 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid CAS No. 1256355-84-6

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Cat. No.: B577689
CAS No.: 1256355-84-6
M. Wt: 296.938
InChI Key: OABNQEUHOHNWOO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative of significant interest in organic synthesis and pharmaceutical research. Its molecular structure, which incorporates a dichlorobenzyl ether linkage, makes it a valuable building block for the construction of more complex molecules via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This compound serves as a crucial synthetic intermediate in medicinal chemistry projects, particularly for the development of potential enzyme inhibitors and other biologically active molecules . Researchers utilize it to introduce a substituted biphenyl ether scaffold into target structures, a motif often explored for its ability to modulate the physical and binding properties of drug candidates. The presence of the boronic acid functional group allows for efficient carbon-carbon bond formation with various organic electrophiles, enabling the rapid assembly of compound libraries for biological screening. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-6-5-9(7-12(11)16)8-19-13-4-2-1-3-10(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABNQEUHOHNWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC(=C(C=C2)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655548
Record name {2-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-84-6
Record name {2-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data based on established chemical principles and spectral data of analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 1256355-84-6
Molecular Formula C₁₃H₁₁BCl₂O₃
Molecular Weight 296.94 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO
Storage Store in a cool, dry place, away from light and moisture. Recommended storage temperature: 2-8°C.

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process. The first step involves a Williamson ether synthesis to couple 2-bromophenol with 3,4-dichlorobenzyl chloride, forming the diaryl ether intermediate. The subsequent step is a lithiation-borylation reaction to introduce the boronic acid functionality.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Lithiation-Borylation A 2-Bromophenol E 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene A->E Reacts with B 3,4-Dichlorobenzyl chloride B->E C Base (e.g., K₂CO₃) C->E Catalyzed by D Solvent (e.g., Acetone) D->E In F 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene J This compound F->J Reacts with G n-Butyllithium G->J H Triisopropyl borate H->J Followed by I Acidic Workup (e.g., HCl) I->J And

Caption: Synthetic pathway for this compound.

Experimental Procedure

Step 1: Synthesis of 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene

  • To a solution of 2-bromophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3,4-dichlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-bromo-2-((3,4-dichlorobenzyl)oxy)benzene.

Step 2: Synthesis of this compound

  • Dissolve 1-bromo-2-((3,4-dichlorobenzyl)oxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the reaction mixture, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Characterization Data

The following tables summarize the expected characterization data for the final product. The data is based on the analysis of structurally similar compounds.

Spectroscopic Data
TechniqueExpected Data
¹H NMR δ (ppm): 7.2-7.8 (m, Ar-H), 5.1-5.3 (s, O-CH₂-Ar), 8.0-8.2 (s, B(OH)₂)
¹³C NMR δ (ppm): 155-160 (C-OBn), 130-140 (Ar-C), 110-125 (Ar-C), 70-75 (O-CH₂-Ar)
FTIR (cm⁻¹) 3200-3500 (O-H stretch, broad), 3000-3100 (Ar C-H stretch), 1600, 1475 (Ar C=C stretch), 1300-1400 (B-O stretch), 1000-1100 (C-O stretch), 700-850 (Ar C-H bend)
Mass Spec. (ESI-MS) Expected [M-H]⁻ at m/z 295.0

Analytical Workflow for Characterization

Characterization_Workflow Start Crude Product Purification Purification (Recrystallization/Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC, mp) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR ¹H & ¹³C NMR Structure_Confirmation->NMR FTIR FTIR Spectroscopy Structure_Confirmation->FTIR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Characterized Product NMR->Final_Product FTIR->Final_Product MS->Final_Product

Technical Guide: Physicochemical Properties of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid (CAS No. 1256355-84-6). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document presents available data alongside comparative information for structurally related compounds, namely the parent compound phenylboronic acid and the isomeric 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. Furthermore, this guide details standardized experimental protocols for the determination of key physicochemical parameters and illustrates relevant chemical and biological pathways involving boronic acids.

Introduction

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are versatile synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The physicochemical properties of boronic acids, such as their acidity (pKa), solubility, and melting point, are critical determinants of their reactivity, formulation, and biological activity. This compound is a substituted arylboronic acid with potential applications in organic synthesis and drug discovery. Understanding its fundamental properties is essential for its effective utilization in research and development.

Physicochemical Properties

Direct experimental data for this compound is not extensively reported. Therefore, a comparative summary of its known identifiers and the properties of related compounds is provided below.

Table 1: Identifiers for this compound

PropertyValue
CAS Number 1256355-84-6
Molecular Formula C₁₃H₁₁BCl₂O₃
Molecular Weight 296.94 g/mol

Table 2: Comparative Physicochemical Data

PropertyThis compoundPhenylboronic acid[1][2]4-(2,4-Dichlorophenylmethoxy)phenylboronic acid
CAS Number 1256355-84-698-80-61256355-75-5
Melting Point (°C) Data not available216 - 219[1]216 - 219
pKa Data not available8.83[1]Data not available
Aqueous Solubility Data not available10 g/L (20 °C)[1]Data not available
Solubility in Organic Solvents Data not availableSoluble in diethyl ether, ethanol[1]Soluble in DMSO, dichloromethane

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of boronic acids are presented below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

Procedure:

  • Finely powder a small amount of the dry sample using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C per minute to quickly determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a fresh sample, repeat the measurement with a slower heating rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[3][4]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the boronic acid.

Apparatus: Potentiometer with a pH electrode, burette, stirrer, titration vessel.

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of the boronic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low). A typical concentration is around 1 mM.

  • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Place the solution in the titration vessel, immerse the pH electrode, and start stirring.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Apparatus: Conical flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration or centrifugation equipment, analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

  • Add an excess amount of the solid compound to a series of flasks containing the desired solvent (e.g., water, buffers of different pH). The presence of undissolved solid is crucial.

  • Seal the flasks and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm) or by centrifugation.

  • Dilute the clear supernatant with a suitable solvent.

  • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.

  • The solubility is reported as the mean concentration from replicate experiments.

Visualizations

Suzuki-Miyaura Coupling Reaction

Phenylboronic acids are fundamental reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation Pd(II)_complex->Transmetalation Pd(II)_intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_intermediate Reductive_Elimination Reductive Elimination Pd(II)_intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product R1X R¹-X (Organohalide) R1X->Oxidative_Addition R2BOH2 R²-B(OH)₂ (Boronic Acid) R2BOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for pKa Determination

The following diagram illustrates the logical steps involved in determining the pKa of a boronic acid using potentiometric titration.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (Standard Buffers) Prepare_Sample Prepare Boronic Acid Solution (Known Concentration) Calibrate->Prepare_Sample Prepare_Titrant Prepare Standardized Titrant (e.g., 0.1 M NaOH) Prepare_Sample->Prepare_Titrant Titrate Titrate Sample with Base Prepare_Titrant->Titrate Record_pH Record pH vs. Titrant Volume Titrate->Record_pH Plot_Curve Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Find_EP Determine Equivalence Point (EP) Plot_Curve->Find_EP Find_Half_EP Determine Half-Equivalence Point Find_EP->Find_Half_EP Determine_pKa pKa = pH at Half-EP Find_Half_EP->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

NF-κB Signaling Pathway

Some boronic acid-containing molecules, such as the proteasome inhibitor bortezomib, are known to interfere with cellular signaling pathways like the NF-κB pathway, which is crucial in inflammation and cell survival.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNFα, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nucleus->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Transcription

Caption: Simplified canonical NF-κB signaling pathway.

Conclusion

While specific experimental data for this compound remains scarce in the public domain, this guide provides a framework for its characterization. By utilizing the comparative data from related compounds and applying the standardized experimental protocols outlined herein, researchers can effectively determine its physicochemical properties. The versatility of the boronic acid functional group, highlighted by its role in the Suzuki-Miyaura coupling, underscores the importance of such characterization for the advancement of synthetic and medicinal chemistry.

References

In-depth Technical Guide: 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid (CAS 1256355-84-6)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific and technical data for 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid reveals a significant gap in the public domain literature. While this compound is commercially available, detailed experimental protocols, quantitative physicochemical data, and specific biological applications remain largely unpublished.

This guide serves to consolidate the known information and highlight the areas requiring further research to fully characterize this molecule for its potential applications in research and drug development.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1256355-84-6Chemical Supplier Catalogs
Molecular Formula C₁₃H₁₁BCl₂O₃Chemical Supplier Catalogs
Molecular Weight 296.94 g/mol Calculated
Appearance White to off-white solidTypical for phenylboronic acids
Storage Conditions 2-8°CChemical Supplier Catalogs

Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on the general synthesis of substituted phenylboronic acids, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway:

A common method for the synthesis of arylboronic acids is the Suzuki-Miyaura coupling reaction's precursor, which often involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate. For the target molecule, a potential multi-step synthesis could be envisioned.

G Start 2-Bromophenol Intermediate1 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene Start->Intermediate1 Williamson Ether Synthesis (3,4-Dichlorobenzyl chloride, Base) Intermediate2 Organometallic Intermediate Intermediate1->Intermediate2 Metal-Halogen Exchange (e.g., n-BuLi or Mg) Intermediate3 Boronate Ester Intermediate2->Intermediate3 Borylation (Trialkyl borate) Final This compound Intermediate3->Final Hydrolysis (Aqueous acid)

Caption: A proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

  • Williamson Ether Synthesis: 2-Bromophenol would be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide or acetonitrile). The resulting phenoxide would then be reacted with 3,4-dichlorobenzyl chloride to form 1-bromo-2-((3,4-dichlorobenzyl)oxy)benzene.

  • Formation of Organometallic Reagent: The aryl bromide from the previous step would undergo a metal-halogen exchange. This is typically achieved using a strong organometallic base like n-butyllithium at low temperatures (e.g., -78°C) in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding aryllithium species. Alternatively, a Grignard reagent could be prepared by reacting with magnesium turnings.

  • Borylation: The organometallic intermediate would then be reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. This reaction forms a boronate ester.

  • Hydrolysis: The resulting boronate ester would be hydrolyzed under acidic aqueous conditions to yield the final product, this compound.

Purification: Purification would likely involve crystallization or column chromatography on silica gel.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized.

Biological Activity and Applications in Drug Discovery

There is currently no published research detailing the biological activity of this compound. Phenylboronic acids, as a class of compounds, are known to interact with diols, which are present in many biological molecules such as sugars and ribonucleosides. This property has led to their investigation in various therapeutic areas.

Potential Areas of Investigation:

  • Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases. The dichlorophenylmethoxy group would influence the compound's binding affinity and selectivity for the target enzyme's active site.

  • Antimicrobial Agents: Some phenylboronic acid derivatives have shown antimicrobial activity.

  • Sensors: The ability to bind to sugars makes boronic acids useful as components of glucose sensors.

  • Drug Delivery: Phenylboronic acid-containing polymers have been explored for pH-responsive drug delivery systems.

Further research is required to determine if this compound exhibits any of these activities and to elucidate its mechanism of action.

G cluster_potential Potential Biological Interactions of Phenylboronic Acids cluster_compound This compound PBA Phenylboronic Acid Moiety Diol Diol-containing Biomolecules (e.g., Sugars, Glycoproteins) PBA->Diol Reversible Covalent Bonding Serine Serine Proteases PBA->Serine Inhibition (Transition-state analog) Molecule Target Molecule Molecule->PBA Contains Dichlorophenyl 3,4-Dichlorophenylmethoxy Group Molecule->Dichlorophenyl Influences Specificity & Potency

Caption: Logical relationship of the functional moieties of the target compound to potential biological interactions.

Future Research Directions

To fully assess the potential of this compound for researchers and drug development professionals, the following areas of investigation are critical:

  • Development and publication of a robust and scalable synthesis protocol. This would enable wider access to the compound for research purposes.

  • Comprehensive physicochemical characterization. This includes determination of its pKa, solubility in various solvents, and crystal structure.

  • In vitro biological screening. A broad panel of assays should be conducted to identify any potential biological activity, such as enzyme inhibition, antimicrobial effects, or cytotoxicity.

  • Mechanism of action studies. If any biological activity is identified, further experiments will be necessary to determine the underlying mechanism.

  • In vivo studies. Should in vitro studies show promise, evaluation in animal models would be the next logical step.

molecular structure and formula of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid is a specialized organic compound that holds potential for various applications in research and development, particularly within the pharmaceutical and materials science sectors. Its unique structure, featuring a dichlorinated phenyl ring linked via a methoxy bridge to a phenylboronic acid moiety, suggests its utility as a building block in organic synthesis. Boronic acids are well-established as key reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The presence of the dichlorophenyl group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for the development of novel therapeutic agents and functional materials.

Molecular Structure and Formula

The molecular structure of this compound is characterized by a phenylboronic acid group at position 2 of a phenyl ring, which is, in turn, substituted with a 3,4-dichlorophenylmethoxy group.

Chemical Structure:

Molecular Structure of this compound

The chemical properties are summarized in the table below.

PropertyValue
CAS Number 1256355-84-6
Molecular Formula C₁₃H₁₁BCl₂O₃
Molecular Weight 296.94 g/mol
Synonyms (2-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively available in public literature. However, based on the properties of similar phenylboronic acid derivatives, the following characteristics can be anticipated:

PropertyPredicted Value/Characteristic
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.
Stability Stable under standard conditions. May dehydrate to form boroxines upon heating.

Synthesis

A general and plausible synthetic route for this compound involves a multi-step process.

Proposed Synthetic Pathway

synthesis_pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Borylation A 2-Bromophenol C 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 3,4-Dichlorobenzyl chloride B->C D 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene G This compound D->G 1. Lithium-halogen exchange 2. Reaction with borate 3. Acidic workup E Organolithium reagent (e.g., n-BuLi) E->G F Trialkyl borate (e.g., B(OiPr)3) F->G

Proposed Synthesis of this compound

Experimental Protocol: General Procedure for the Synthesis of Aryl Boronic Acids via Lithiation-Borylation

Materials:

  • Aryl halide (e.g., 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar is charged with the aryl halide and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe, and the mixture is stirred at this temperature for a specified time to allow for lithium-halogen exchange.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for a period, allowing the borate ester to form.

  • Quenching and Work-up: The reaction is slowly warmed to room temperature and then quenched by the addition of an aqueous HCl solution.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent.

  • Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure this compound.

Applications in Drug Development and Research

Phenylboronic acids are valuable intermediates in medicinal chemistry.[1] The title compound can be utilized in Suzuki-Miyaura coupling reactions to introduce the 2-(3,4-dichlorophenylmethoxy)phenyl moiety into a target molecule. This can be a strategic approach to modify the pharmacokinetic and pharmacodynamic properties of a lead compound. The dichlorophenyl group, in particular, can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation.

While specific biological activities for this compound have not been reported, phenylboronic acid derivatives, in general, have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and sensors for biologically important molecules.[1]

Potential Signaling Pathway Involvement

Currently, there is no published data directly implicating this compound in any specific signaling pathway. However, as a versatile synthetic building block, it could be used to synthesize molecules that target various components of signaling cascades. For instance, it could be incorporated into kinase inhibitors, which often feature substituted aromatic rings. The logical workflow for investigating such potential would involve the synthesis of a library of compounds derived from this boronic acid, followed by screening against a panel of kinases or other relevant biological targets.

logical_workflow A Synthesis of this compound B Design and Synthesis of a Compound Library via Suzuki Coupling A->B C In vitro Biological Screening (e.g., Kinase Assays) B->C D Identification of 'Hit' Compounds C->D E Lead Optimization D->E F In vivo Studies E->F

Logical Workflow for Drug Discovery

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While detailed experimental and biological data are currently scarce in the public domain, its structural features suggest its utility in the synthesis of complex organic molecules for applications in drug discovery and materials science. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its potential in various fields of chemical and biological research.

References

solubility and stability of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Substituted Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids are a pivotal class of compounds in medicinal chemistry and drug development, frequently utilized as building blocks in cross-coupling reactions and as pharmacophores in their own right. Their utility, however, is intrinsically linked to their physicochemical properties, primarily solubility and stability. This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of these molecules. Due to the limited availability of specific data for 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, this paper will focus on the broader class of substituted phenylboronic acids, presenting representative data and established experimental protocols. This guide offers detailed methodologies for key experiments and visualizes complex workflows and pathways to aid in the practical application of these concepts in a research and development setting.

Introduction to Phenylboronic Acids

Phenylboronic acids are organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). The presence of the boronic acid moiety imparts unique chemical properties, including the ability to form reversible covalent bonds with diols, a characteristic leveraged in sensor technology and as a mechanism of action in certain drugs. The substituents on the phenyl ring play a crucial role in modulating the electronic properties, steric hindrance, and ultimately, the solubility and stability of the molecule.

Solubility of Substituted Phenylboronic Acids

The solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. For substituted phenylboronic acids, solubility is influenced by a combination of factors including the nature of the substituents, the pH of the medium, and the temperature.

Factors Influencing Solubility
  • Substituents: The type and position of substituents on the phenyl ring significantly impact solubility. Electron-withdrawing groups, such as the dichloro substitution in the target molecule, can affect the pKa of the boronic acid and the overall polarity of the molecule.

  • pH: Boronic acids are weak Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is generally more water-soluble. The pKa of most phenylboronic acids is in the range of 8-9.

  • Temperature: Solubility is generally temperature-dependent, with most compounds exhibiting increased solubility at higher temperatures.

Quantitative Solubility Data
CompoundSolventTemperature (°C)Solubility (g/L)Reference
Phenylboronic AcidWater2010.9
4-Chlorophenylboronic AcidWater251.5
3,5-Dichlorophenylboronic AcidWater250.3
4-Methoxyphenylboronic AcidWater254.2

Table 1: Aqueous Solubility of Selected Phenylboronic Acid Derivatives. This table provides a comparative overview of the aqueous solubility of several commercially available phenylboronic acids, highlighting the influence of substituents on this key physicochemical property.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

  • The substituted phenylboronic acid of interest.

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0).

  • HPLC-grade water and acetonitrile.

  • Calibrated analytical balance, vortex mixer, orbital shaker, and a validated HPLC-UV system.

Procedure:

  • Add an excess amount of the phenylboronic acid to a known volume of the desired buffer in a glass vial.

  • Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Shake the samples for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the samples to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Dilute the filtered sample with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound.

  • Prepare a calibration curve using standard solutions of the phenylboronic acid of known concentrations.

  • Calculate the solubility of the compound in the buffer by comparing the peak area of the sample to the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Add excess compound to buffer B Equilibrate on shaker (24-48h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F HPLC-UV analysis E->F H Calculate solubility F->H G Prepare calibration curve G->H

Figure 1: A schematic workflow of the shake-flask method for solubility determination.

Stability of Substituted Phenylboronic Acids

The stability of a drug candidate under various conditions is crucial for its development, manufacturing, and storage. Phenylboronic acids can undergo degradation through several pathways, most notably oxidation and protodeboronation.

Factors Influencing Stability
  • Oxidation: Boronic acids are susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.

  • Protodeboronation: This is a process where the C-B bond is cleaved, and the boron group is replaced by a hydrogen atom. This reaction is often catalyzed by acids or bases and can be influenced by the electronic nature of the substituents on the phenyl ring.

  • Trimerization: Phenylboronic acids can undergo dehydration to form a cyclic trimer known as a boroxine. This process is reversible in the presence of water.

Quantitative Stability Data

Assessing the stability of a compound involves determining its degradation rate under specific conditions. The following table presents hypothetical stability data to illustrate how such information would be presented.

ConditionTime (days)% Remaining CompoundDegradation Products
25°C / 60% RH (Solid State)3099.5%Not Detected
40°C / 75% RH (Solid State)3098.2%Boroxine
pH 7.4 Buffer (Aqueous Solution, 25°C)795.1%Phenyl derivative
pH 2.0 Buffer (Aqueous Solution, 25°C)788.7%Phenyl derivative

Table 2: Hypothetical Stability Data for a Substituted Phenylboronic Acid. This table illustrates a typical format for presenting stability data under various storage and solution conditions.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways of a drug substance.

Materials:

  • The substituted phenylboronic acid of interest.

  • Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).

  • A validated stability-indicating HPLC method.

  • Photostability chamber and temperature-controlled ovens.

Procedure:

  • Acid and Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Incubate the solutions at a specific temperature (e.g., 60°C) for a set period.

  • Oxidative Degradation: Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method to quantify the amount of the remaining parent compound and any degradation products.

G cluster_stress Stress Conditions A Drug Substance B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Thermal (Heat) A->D E Photolytic (Light) A->E F Time Point Sampling B->F C->F D->F E->F G HPLC Analysis (Stability-Indicating Method) F->G H Identify Degradants & Determine Degradation Pathway G->H

Figure 2: A logical workflow for conducting a forced degradation study.

Signaling Pathways and Phenylboronic Acids

Many phenylboronic acid derivatives are being investigated as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, leading to potent inhibition.

G cluster_pathway Enzyme Inhibition Pathway E Enzyme (Serine Protease) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex (Tetrahedral) E->EI Reversible Covalent Bonding S Substrate S->ES Binds PBA Phenylboronic Acid Inhibitor PBA->EI Inhibits P Product ES->P Catalysis

Figure 3: A generalized signaling pathway for enzyme inhibition by a phenylboronic acid.

Conclusion

The solubility and stability of substituted phenylboronic acids are critical parameters that must be thoroughly evaluated during the drug discovery and development process. While specific data for this compound remains elusive, the principles and methodologies outlined in this guide provide a robust framework for the characterization of this and other novel phenylboronic acid derivatives. A systematic approach to determining these properties, as detailed in the provided protocols, will enable researchers to make informed decisions and advance promising candidates through the development pipeline.

Spectroscopic Profile of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide presents a detailed spectroscopic analysis of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this document provides a comprehensive predicted spectroscopic profile based on the analysis of structurally analogous compounds and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups and data from similar molecules.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Rationale
~7.8 - 8.0d1HAr-H (ortho to B(OH)₂)The proton ortho to the electron-withdrawing boronic acid group is expected to be deshielded.
~7.2 - 7.5m3HAr-H (phenylboronic acid ring)Multiplet corresponding to the remaining protons on the phenylboronic acid ring.
~7.45d1HAr-H (ortho to CH₂O on dichlorophenyl ring)Doublet for the proton adjacent to the chlorine and ortho to the ether linkage.
~7.40d1HAr-H (ortho to Cl on dichlorophenyl ring)Doublet for the proton between the two chlorine atoms.
~7.15dd1HAr-H (ortho to both Cl and CH₂O on dichlorophenyl ring)Doublet of doublets for the remaining proton on the dichlorophenyl ring.
~5.10s2H-O-CH₂ -ArSinglet for the benzylic protons of the ether linkage.
~5.5 - 6.5br s2H-B(OH )₂Broad singlet for the exchangeable protons of the boronic acid group.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentPredicted Rationale
~155 - 158C -O (phenylboronic acid ring)The carbon attached to the oxygen of the ether is expected to be significantly deshielded.
~135 - 138C -Cl (dichlorophenyl ring)Carbons directly bonded to chlorine are deshielded.
~130 - 133Ar-C HAromatic methine carbons.
~128 - 130C -CH₂O (dichlorophenyl ring)The carbon attached to the ether linkage on the dichlorophenyl ring.
~115 - 125Ar-C HAromatic methine carbons in shielded positions.
~130 (broad)C -B (phenylboronic acid ring)The carbon attached to the boron often shows a broad signal and can be difficult to observe.
~70-O-CH₂ -ArThe benzylic carbon of the ether linkage.
Table 3: Predicted ¹¹B NMR Spectral Data (160 MHz, CDCl₃)
Chemical Shift (δ, ppm)LinewidthAssignmentPredicted Rationale
~28 - 33Broad-B (OH)₂The chemical shift for trigonal planar boronic acids typically falls in this range.[1][2]
Table 4: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentPredicted Rationale
~3600 - 3200Strong, BroadO-H stretchCharacteristic broad absorption for the hydrogen-bonded -B(OH)₂ group.[3][4][5]
~3100 - 3000MediumAromatic C-H stretchTypical for C-H bonds on aromatic rings.[6]
~2950 - 2850MediumAliphatic C-H stretchCorresponding to the -CH₂- group of the benzyl ether.[3]
~1600, ~1475MediumAromatic C=C stretchSkeletal vibrations of the aromatic rings.[6]
~1380StrongB-O stretchCharacteristic vibration for the boronic acid functional group.
~1250 - 1200StrongAryl-O-C stretch (asymmetric)Characteristic of the aryl ether linkage.[3]
~1100 - 1000StrongAryl-O-C stretch (symmetric)Characteristic of the aryl ether linkage.[3]
~850 - 750StrongC-Cl stretchTypical for aryl chlorides.
Table 5: Predicted Mass Spectrometry (MS) Fragmentation
m/zIonPredicted Rationale
[M]+C₁₃H₁₁BCl₂O₃⁺Molecular ion peak.
[M-H₂O]+C₁₃H₉BCl₂O₂⁺Loss of a water molecule from the boronic acid moiety.
[M-B(OH)₃]+C₁₃H₈Cl₂O⁺Loss of boric acid.
159C₇H₅Cl₂⁺Fragment corresponding to the 3,4-dichlorobenzyl cation, a likely major fragment due to the stability of the benzyl cation.
125C₆H₄(OH)B(OH)₂⁺Fragment corresponding to the 2-hydroxyphenylboronic acid cation.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The spectrum is acquired on a 400 or 500 MHz NMR spectrometer. A standard one-pulse sequence is used with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The spectrum is acquired on the same instrument, typically with proton decoupling. A larger number of scans (1024 or more) is required due to the low natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is commonly used.

  • ¹¹B NMR Spectroscopy: A dedicated boron-11 probe or a broadband probe tuned to the ¹¹B frequency is used. Due to the quadrupolar nature of the boron nucleus, the signals are often broad.[1][2][7] A larger sample concentration may be beneficial. To avoid a broad background signal from borosilicate glass, quartz NMR tubes are recommended.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. The sample is then scanned, and the data is collected over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable ionization methods.

  • Data Acquisition: In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI-MS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

General workflow for the synthesis and spectroscopic characterization of a novel compound.

References

A Technical Guide to the Potential Applications of 2-(3,4-Dichlorophenylmethoxy)phenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid is a specialized organoboron compound with significant potential as a versatile building block in modern organic synthesis. Its unique structural features, combining a reactive boronic acid moiety with a dichlorinated phenylmethoxy group, make it a valuable reagent for the construction of complex biaryl structures and other advanced molecular architectures. This technical guide explores the prospective applications of this compound, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. We provide a comprehensive overview of its synthesis, hypothetical physicochemical properties, and detailed, representative experimental protocols for its use in the formation of carbon-carbon bonds. Furthermore, this document elucidates its potential role in drug discovery and medicinal chemistry, where the introduction of the 3,4-dichlorophenyl motif can be of strategic importance. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development seeking to leverage novel building blocks for the synthesis of functional molecules.

Introduction

Boronic acids have emerged as indispensable tools in organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal reagents for the formation of carbon-carbon bonds.[1]

This compound presents a unique combination of functionalities. The boronic acid group at the 2-position of the phenyl ring is poised for participation in various cross-coupling reactions. The ether linkage provides a flexible spacer, while the 3,4-dichlorophenyl moiety introduces a specific electronic and steric profile. The presence of chlorine atoms can enhance metabolic stability and influence the binding affinity of a molecule to biological targets, a desirable feature in medicinal chemistry.[2]

This guide will delve into the prospective synthetic utility of this compound, offering a foundation for its application in the synthesis of novel materials and potential therapeutic agents.

Physicochemical Properties

PropertyValue
CAS Number 1256355-84-6
Molecular Formula C₁₃H₁₁BCl₂O₃
Molecular Weight 296.94 g/mol
Appearance White to off-white solid (predicted)
Melting Point >150 °C (predicted)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, THF, Methanol); sparingly soluble in non-polar solvents; likely to hydrolyze in water.

Synthesis of this compound

A plausible synthetic route to this compound would involve two key steps: the etherification of a suitable phenol with 3,4-dichlorobenzyl halide, followed by ortho-lithiation and borylation.

Proposed Synthetic Workflow

Synthetic Workflow A 2-Bromophenol C 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene A->C K₂CO₃, Acetone, Reflux B 3,4-Dichlorobenzyl bromide B->C F This compound C->F 1. n-BuLi, THF, -78 °C 2. B(O-iPr)₃ 3. H₃O⁺ D n-Butyllithium D->F E Triisopropyl borate E->F

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene

  • To a stirred solution of 2-bromophenol (1.0 equiv.) in acetone, add potassium carbonate (2.0 equiv.).

  • Add 3,4-dichlorobenzyl bromide (1.1 equiv.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ether.

Step 2: Synthesis of this compound

  • Dissolve 1-bromo-2-((3,4-dichlorobenzyl)oxy)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equiv.) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Potential Applications in Organic Synthesis

The primary application of this compound is expected to be in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

Suzuki-Miyaura Cross-Coupling Reactions

This reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[3]

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_RX R-Pd(II)L₂-X OA->PdII_RX R-X TM Transmetalation PdII_RX->TM Ar'B(OH)₂ Base PdII_R_Ar R-Pd(II)L₂-Ar' TM->PdII_R_Ar RE Reductive Elimination PdII_R_Ar->RE RE->Pd0 Product R-Ar' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.) or cesium carbonate (2.0 equiv.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.) or palladium(II) acetate with a phosphine ligand.

  • Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Hypothetical Reaction Outcomes
Aryl Halide Coupling PartnerProductPredicted Yield (%)
4-Bromoanisole2-(3,4-Dichlorophenylmethoxy)-4'-methoxy-1,1'-biphenyl85-95
1-Bromo-4-nitrobenzene2-(3,4-Dichlorophenylmethoxy)-4'-nitro-1,1'-biphenyl80-90
2-Bromopyridine2-(2-((3,4-Dichlorobenzyl)oxy)phenyl)pyridine75-85
Methyl 4-bromobenzoateMethyl 4'-(2-((3,4-dichlorobenzyl)oxy)phenyl)-[1,1'-biphenyl]-4-carboxylate82-92

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3,4-dichlorophenyl moiety is a common substituent in a number of approved drugs and clinical candidates. Its presence can enhance binding to target proteins and improve pharmacokinetic properties by blocking sites of metabolism. By using this compound as a building block, medicinal chemists can readily introduce this valuable fragment into novel molecular scaffolds.

For instance, this building block could be employed in the synthesis of inhibitors for various signaling pathways implicated in diseases such as cancer.

Hypothetical Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Biaryl Inhibitor (Synthesized from the boronic acid) Inhibitor->Kinase1

Caption: Inhibition of a signaling pathway by a biaryl compound.

Conclusion

This compound is a promising and versatile building block for organic synthesis. While specific applications in the literature are yet to be widely reported, its structural features strongly suggest its utility in the construction of complex biaryl systems via Suzuki-Miyaura cross-coupling. The ability to introduce the 3,4-dichlorophenylmethoxy moiety in a single step makes it a valuable tool for researchers in materials science and medicinal chemistry. The protocols and potential applications outlined in this guide provide a solid foundation for the exploration and utilization of this compound in the development of novel and functional molecules.

References

An In-depth Technical Guide on the Reactivity Profile of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted reactivity profile of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, a specialized building block in organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide extrapolates its reactivity based on the well-established chemical behavior of ortho-substituted phenylboronic acids and the electronic influence of its constituent functional groups.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes its key identifiers and predicted properties.

PropertyValueSource/Method
Chemical Name This compoundIUPAC Nomenclature
Synonyms (2-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid
CAS Number 1256355-84-6Chemical Abstracts Service[1]
Molecular Formula C₁₃H₁₁BCl₂O₃
Molecular Weight 296.94 g/mol
Appearance Predicted to be a white to off-white solidGeneral observation for similar compounds
Solubility Predicted to be soluble in polar organic solvents (e.g., DMF, DMSO, THF, Methanol) and poorly soluble in non-polar solvents and water.General solubility of boronic acids
Stability Boronic acids are generally stable but can undergo dehydration to form boroxines.[2] May be sensitive to strong oxidizing agents.General stability of boronic acids

Predicted Reactivity Profile

The reactivity of this compound is primarily governed by the boronic acid moiety, which is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. The presence of the bulky and electron-withdrawing 2-(3,4-Dichlorophenylmethoxy) group at the ortho position is expected to significantly influence its reactivity through steric and electronic effects.

The Suzuki-Miyaura coupling is a cornerstone reaction for boronic acids, enabling the formation of biaryl structures.[3][4] The reaction involves the palladium-catalyzed cross-coupling of the boronic acid with an aryl, vinyl, or alkyl halide or triflate.

Predicted Reactivity:

  • Steric Hindrance: The ortho-substituent is expected to create steric hindrance, which can slow down the rate of transmetalation in the catalytic cycle. This may necessitate the use of bulky phosphine ligands to promote the reaction.

  • Electronic Effects: The electron-withdrawing nature of the dichlorophenyl group may slightly reduce the nucleophilicity of the arylboronic acid, potentially requiring more forcing conditions or a stronger base.

Table of Predicted Suzuki-Miyaura Coupling Conditions:

Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Predicted Yield
Aryl IodidePd(PPh₃)₄K₂CO₃Toluene/H₂O80-100Good to Excellent
Aryl BromidePd(dppf)Cl₂Cs₂CO₃Dioxane90-110Moderate to Good
Aryl ChloridePd₂(dba)₃ / SPhosK₃PO₄t-Amyl alcohol100-120Fair to Moderate

The Chan-Lam coupling facilitates the formation of carbon-heteroatom bonds, typically with amines, phenols, or thiols, using a copper catalyst.[5][6][7] This reaction is often performed under milder conditions compared to the Buchwald-Hartwig amination.

Predicted Reactivity:

  • Steric Effects: Similar to the Suzuki-Miyaura coupling, the ortho-substituent will likely influence the reaction rate. The choice of the copper source and ligand will be critical to overcome steric hindrance.

  • Nucleophile Scope: The reaction is expected to be successful with a range of primary and secondary amines, as well as phenols.

Table of Predicted Chan-Lam Coupling Conditions:

Coupling PartnerCopper SourceLigand (if any)BaseSolventTemperaturePredicted Yield
AnilineCu(OAc)₂PyridineEt₃NCH₂Cl₂Room Temp.Moderate
BenzylamineCuINoneK₂CO₃DMF80-100 °CModerate
PhenolCu(OAc)₂DMAPPyridineToluene60-80 °CFair to Moderate
  • Oxidation: Boronic acids can be oxidized to the corresponding phenols using reagents like hydrogen peroxide.

  • Protodeboronation: The C-B bond can be cleaved under acidic or basic conditions, replacing the boronic acid group with a hydrogen atom.

  • Homocoupling: Under certain Suzuki-Miyaura conditions, dimerization of the boronic acid can occur as a side reaction.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for reactions involving this compound. Optimization of these conditions will be necessary to achieve the best results.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

  • Reaction Setup: To a reaction vial, add the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), the amine or phenol (1.0 equiv.), and this compound (1.2-1.5 equiv.).

  • Solvent and Base: Add the solvent (e.g., CH₂Cl₂ or DMF) and the base (e.g., pyridine or Et₃N).

  • Reaction: Stir the mixture, often open to the air, at the appropriate temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the copper catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(L_n) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L_n) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OH)₂ base Base base->transmetalation Ar'-B(OH)₂

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Chan_Lam_Mechanism cu_ii Cu(II) ligand_exchange1 Ligand Exchange (ArB(OH)₂) cu_ii->ligand_exchange1 cu_ar Ar-Cu(II) ligand_exchange1->cu_ar ligand_exchange2 Ligand Exchange (Nu-H) cu_ar->ligand_exchange2 cu_ar_nu Ar-Cu(II)-Nu ligand_exchange2->cu_ar_nu reductive_elimination Reductive Elimination cu_ar_nu->reductive_elimination product Ar-Nu reductive_elimination->product cu_0 Cu(0) reductive_elimination->cu_0 oxidation Oxidation (O₂) cu_0->oxidation oxidation->cu_ii Reforms Catalyst

Caption: A proposed mechanism for the Chan-Lam cross-coupling reaction.

Reactivity_Profiling_Workflow start 2-(3,4-Dichlorophenylmethoxy) phenylboronic acid suzuki Suzuki-Miyaura Coupling start->suzuki chan_lam Chan-Lam Coupling start->chan_lam other_reactions Other Reactions start->other_reactions optimization Reaction Condition Optimization suzuki->optimization chan_lam->optimization other_reactions->optimization analysis Product Characterization (NMR, MS, etc.) optimization->analysis profile Reactivity Profile analysis->profile

Caption: A logical workflow for the experimental determination of the reactivity profile.

References

commercial availability and suppliers of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, a specialized chemical compound relevant to researchers and professionals in the fields of organic synthesis and drug discovery. This document details its commercial availability, supplier information, and fundamental chemical properties. While specific experimental protocols and direct involvement in signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide furnishes general methodologies for the synthesis and application of related phenylboronic acids, providing a foundational framework for its potential use.

Commercial Availability and Supplier Information

This compound, identified by the CAS Number 1256355-84-6 , is a commercially available compound.[1] Several chemical suppliers list this product in their catalogs, indicating its accessibility for research and development purposes. While pricing and real-time stock levels often require direct inquiry or user registration on supplier websites, the following table summarizes the available information from prominent suppliers.

SupplierCatalog NumberPurity/SpecificationStorage Conditions
BLDpharmBD01331899Not specifiedSealed in dry, 2-8°C
Combi-BlocksFA-4045Not specifiedNot specified
Shaanxi Dideu Medichem Co. Ltd.Not specifiedNot specifiedNot specified

Note: Quantitative data such as purity, price, and current stock levels are subject to change and typically require direct contact with the suppliers.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1256355-84-6
Molecular Formula C₁₃H₁₁BCl₂O₃
Molecular Weight 296.94 g/mol [2]
Synonyms (2-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid
SMILES Code OB(O)c1ccccc1OCc1ccc(Cl)c(Cl)c1
Storage Sealed in dry, 2-8°C[2]

Potential Synthesis and Reactions

A plausible synthetic route for this compound is outlined below.

G cluster_start Starting Materials cluster_reaction1 Etherification cluster_intermediate Intermediate cluster_reaction2 Borylation cluster_product Final Product 2-Bromophenol 2-Bromophenol Williamson_Ether_Synthesis Williamson_Ether_Synthesis 2-Bromophenol->Williamson_Ether_Synthesis 3,4-Dichlorobenzyl_chloride 3,4-Dichlorobenzyl_chloride 3,4-Dichlorobenzyl_chloride->Williamson_Ether_Synthesis Intermediate_Ether 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene Williamson_Ether_Synthesis->Intermediate_Ether Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Lithiation_Borylation Lithiation_Borylation Intermediate_Ether->Lithiation_Borylation Final_Product This compound Lithiation_Borylation->Final_Product 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ 3. Acidic workup

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.[3][4][5] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction that could potentially utilize this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if required by the catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (for aqueous base solutions)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv) and ligand (if necessary).

  • Add the anhydrous solvent. If using an aqueous base, add the organic solvent followed by the degassed aqueous base solution.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Start Start Setup Assemble Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand Start->Setup Solvent_Addition Add Anhydrous Solvent Setup->Solvent_Addition Degas Degas Mixture Solvent_Addition->Degas Heat Heat and Stir Degas->Heat Monitor Reaction Complete? Heat->Monitor Monitor->Heat No Workup Aqueous Workup and Extraction Monitor->Workup Yes Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Potential Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties. They can form reversible covalent bonds with diols, a feature that has been exploited in the development of sensors and drug delivery systems.[6] Furthermore, the boronic acid moiety is a key pharmacophore in several approved drugs.

While no specific biological activity or signaling pathway modulation has been reported for this compound, its structural features suggest potential areas of investigation. The dichlorophenyl group is a common substituent in pharmacologically active molecules, often influencing lipophilicity and metabolic stability. The phenylboronic acid core provides a versatile scaffold for further chemical modification and for engaging in interactions with biological targets.

Researchers could explore the utility of this compound as a building block in the synthesis of novel compounds for screening against various biological targets, such as kinases or proteases, where the boronic acid can act as a warhead.

G cluster_compound This compound cluster_applications Potential Research Applications cluster_targets Potential Biological Targets Core_Scaffold Core Scaffold Building_Block Building Block for Novel Compound Synthesis Core_Scaffold->Building_Block Screening Screening against Biological Targets Building_Block->Screening SAR_Studies Structure-Activity Relationship Studies Building_Block->SAR_Studies Kinases Kinases Screening->Kinases Proteases Proteases Screening->Proteases Other_Enzymes Other_Enzymes Screening->Other_Enzymes

Caption: Logical relationships in the potential research applications of the title compound.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in organic synthesis and drug discovery. While specific experimental data and biological activity for this exact compound are not yet widely published, its structural similarity to other valuable phenylboronic acids suggests its utility as a building block in the creation of complex molecules. The generalized synthetic and reaction protocols provided in this guide offer a starting point for researchers interested in exploring the potential of this compound in their work. Further investigation is warranted to fully elucidate its chemical reactivity and biological significance.

References

An In-depth Technical Guide to the Safety and Handling of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who may be handling 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid. The information provided is a synthesis of general safety protocols for the boronic acid class of compounds.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, related boronic acid compounds are often classified with the following hazards. It is prudent to handle this compound as if it possesses similar risks.

Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2][3][4][5]

  • Skin Corrosion/Irritation: May cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are limited. The following table summarizes general properties typical for boronic acids.

PropertyGeneral Value/Observation for Boronic Acids
Appearance Typically a solid.[6]
Stability Generally stable under normal conditions, but sensitive to moisture, strong acids, and strong oxidizing agents.[1][6][7]
Reactivity Can undergo protodeboronation under acidic or basic conditions.[7] May react exothermically with strong oxidizing agents, strong acids, or strong bases.[1][5]
Solubility Solubility varies depending on the specific structure.
Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to avoid dust formation.[8]

  • Avoid breathing dust, fumes, or vapors.[8][9]

  • Avoid contact with skin, eyes, and clothing.[8][9]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[7][8]

  • Refrigerated storage (below 4°C/39°F) is often recommended for long-term stability.[7]

  • Store under an inert atmosphere, such as nitrogen, to prevent oxidation and hydrolysis.[7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Tight-sealing safety goggles or safety glasses with side-shields.[8]To protect eyes from dust particles and splashes.
Hand Protection Nitrile gloves or other appropriate chemical-resistant gloves.[8]To prevent skin contact and irritation.[8]
Body Protection Laboratory coat.[8]To protect skin and personal clothing from contamination.[8]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[8]To be used when handling large quantities or when dust formation is likely.
First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][4][9]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][4][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][9]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][4][10]
Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Wear appropriate personal protective equipment (see Section 4). Evacuate personnel from the area.[10]

  • Containment and Cleaning: Avoid generating dust.[8] Sweep or vacuum the spilled material into a suitable, closed container for disposal.[8][10]

  • Environmental Precautions: Do not let the product enter drains.[10]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused or contaminated material should be treated as hazardous waste and disposed of by a licensed disposal company.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent before disposal. The rinsate should be collected and treated as hazardous waste.[8]

Experimental Protocols

Detailed experimental protocols for the safety and handling of this compound are not available. The following are generalized protocols for assessing the stability of boronic acids, which can be adapted as a starting point for quality control.

General Protocol for Assessing Boronic Acid Stability via ¹H NMR

  • Instrumentation: Standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the boronic acid is soluble (e.g., DMSO-d₆).

  • Procedure: a. Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube. b. Acquire an initial ¹H NMR spectrum to serve as a baseline. c. Subject the sample to stress conditions (e.g., exposure to air, moisture, or elevated temperature). d. Acquire subsequent ¹H NMR spectra at regular time intervals. e. Monitor for the appearance of new signals or changes in the integration of the characteristic boronic acid signals to assess degradation.

Visualizations

SafeHandlingWorkflow General Workflow for Safe Handling of Boronic Acids cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste a Review SDS and Conduct Risk Assessment b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Ventilated Area (Fume Hood) b->c Proceed to Handling d Weigh and Handle Solid Carefully to Avoid Dust c->d e Use in Reaction or Prepare Solution d->e f Store in Tightly Sealed Container Under Inert Gas e->f After Use g Dispose of Contaminated Waste in Designated Bins f->g h Clean Work Area and Remove PPE g->h

Caption: General workflow for safely handling boronic acid compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(3,4-Dichlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.[3][4] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid with various aryl halides. The ortho-substitution on the phenylboronic acid introduces steric hindrance, which can present challenges for the coupling reaction.[5][6] Therefore, this protocol incorporates strategies and conditions optimized for sterically demanding substrates to achieve high coupling efficiency.

The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald series (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands is often crucial for promoting the catalytic cycle with hindered substrates.[6] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is essential for efficient oxidative addition and subsequent steps in the catalytic cycle.[7]

Data Presentation:

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. These are starting points and may require optimization for different substrates.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101678
32-BromopyridinePdCl₂(dppf) (3)-K₂CO₃DMF902465
44-BromotoluenePd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol/H₂O (4:1:1)851872

Experimental Protocols:

General Protocol for Suzuki-Miyaura Coupling:

This procedure provides a general method for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or a pre-catalyst)[7]

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos, if required)[6]

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[8]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)[3]

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (flame-dried)

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 mmol) and, if necessary, the phosphine ligand (0.02-0.10 mmol). Finally, add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[3]

Visualizations:

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2_complex R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2_complex - X⁻ boronate_complex [R²-B(OH)₃]⁻ boronate_complex->transmetalation + Base reductive_elimination Reductive Elimination pd2_r1r2_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation setup 1. Add Reactants & Base to Flame-Dried Flask inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert reagents 3. Add Catalyst, Ligand, & Degassed Solvent inert->reagents heat 4. Heat and Stir (80-110 °C) reagents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Quench, Extract, & Wash monitor->workup purify 7. Dry, Concentrate, & Purify (Chromatography) workup->purify product Final Product purify->product

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental transformation in modern organic chemistry, with profound implications for drug discovery and materials science. Biaryl motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls. This is attributed to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.

This document provides detailed application notes and experimental protocols for the use of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in the synthesis of novel biaryl compounds. The presence of the 3,4-dichlorophenylmethoxy moiety offers a unique structural element that can be exploited to modulate the physicochemical and pharmacological properties of the target biaryl compounds.

Synthesis of this compound

While this compound is a specialty chemical, a plausible synthetic route can be adapted from the well-established synthesis of similar 2-alkoxyphenylboronic acids. The following protocol outlines a two-step procedure starting from commercially available 2-bromophenol and 3,4-dichlorobenzyl bromide.

Step 1: Synthesis of 1-bromo-2-((3,4-dichlorobenzyl)oxy)benzene

A mixture of 2-bromophenol (1.0 equiv.), 3,4-dichlorobenzyl bromide (1.05 equiv.), and potassium carbonate (1.5 equiv.) in anhydrous acetone is stirred at reflux for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

To a solution of 1-bromo-2-((3,4-dichlorobenzyl)oxy)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, n-butyllithium (1.1 equiv., solution in hexanes) is added dropwise. The mixture is stirred at this temperature for 1 hour, after which triisopropyl borate (1.2 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of 1 M hydrochloric acid and stirred for 1 hour. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the key application for this compound, enabling the synthesis of a diverse range of biaryl compounds. The general reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl halide (or triflate) in the presence of a base.

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
EntryAryl BromideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole2-((3,4-Dichlorobenzyl)oxy)-4'-methoxy-1,1'-biphenylPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O851285-95
24-Bromotoluene2-((3,4-Dichlorobenzyl)oxy)-4'-methyl-1,1'-biphenylPd(dppf)Cl₂Cs₂CO₃Dioxane100880-90
31-Bromo-4-nitrobenzene2-((3,4-Dichlorobenzyl)oxy)-4'-nitro-1,1'-biphenylPd(OAc)₂/SPhosK₃PO₄Toluene110675-85
44-Bromobenzaldehyde4'-(2-((3,4-Dichlorobenzyl)oxy)phenyl)benzaldehydePd(PPh₃)₄Na₂CO₃DME/H₂O801670-80
5Methyl 4-bromobenzoateMethyl 4'-(2-((3,4-Dichlorobenzyl)oxy)phenyl)benzoatePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901280-90
62-Bromopyridine2-(2-((3,4-Dichlorobenzyl)oxy)phenyl)pyridinePd(OAc)₂/XPhosK₃PO₄2-MeTHF1001065-75
71-Bromo-2,4-difluorobenzene2-((3,4-Dichlorobenzyl)oxy)-2',4'-difluoro-1,1'-biphenylPd₂(dba)₃/SPhosCsFToluene1001870-80
81-Bromo-4-(trifluoromethyl)benzene2-((3,4-Dichlorobenzyl)oxy)-4'-(trifluoromethyl)-1,1'-biphenylPd(dppf)Cl₂K₃PO₄Dioxane1001275-85
91-Bromo-2,6-dimethylbenzene2-((3,4-Dichlorobenzyl)oxy)-2',6'-dimethyl-1,1'-biphenylPd(OAc)₂/RuPhosK₃PO₄t-BuOH/H₂O1102450-60

Yields are estimated based on typical results for similar Suzuki-Miyaura cross-coupling reactions and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure that can be adapted for the coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Aryl halide (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DME)

  • Co-solvent if necessary (e.g., H₂O, EtOH)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis of Boronic Acid cluster_coupling Suzuki-Miyaura Coupling start 2-Bromophenol + 3,4-Dichlorobenzyl bromide step1 Williamson Ether Synthesis start->step1 intermediate 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene step1->intermediate step2 Lithiation & Borylation intermediate->step2 boronic_acid This compound step2->boronic_acid reactants Boronic Acid + Aryl Halide boronic_acid->reactants setup Add Catalyst, Base, Solvent reactants->setup reaction Heat under Inert Atmosphere setup->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product Optimization_Logic start Low Yield in Suzuki Coupling catalyst Vary Palladium Catalyst & Ligand (e.g., Pd(dppf)Cl2, Pd(OAc)2/SPhos) start->catalyst base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) catalyst->base No Improvement success High Yield Achieved catalyst->success Improvement solvent Change Solvent System (e.g., Toluene, Dioxane, 2-MeTHF) base->solvent No Improvement base->success Improvement temp Adjust Reaction Temperature solvent->temp No Improvement solvent->success Improvement temp->success Improvement

Application Notes and Protocols: 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Initial searches for the specific application of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid as a kinase inhibitor have not yielded specific biological activity data or established protocols. The information presented here is based on general principles of boronic acid chemistry and kinase inhibitor discovery, providing a foundational guide for investigating the potential of this compound. Further empirical validation is required.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, the development of small molecule kinase inhibitors remains a primary focus in medicinal chemistry.[1] Boronic acids and their derivatives have emerged as versatile pharmacophores in drug design due to their unique chemical properties, including the ability to form reversible covalent bonds with target proteins.[3]

This document outlines the potential applications and suggested experimental protocols for evaluating This compound as a kinase inhibitor. The dichlorophenylmethoxy moiety offers a scaffold for potential interactions within the ATP-binding pocket of kinases, while the phenylboronic acid group can act as a key anchoring point.

Synthesis of this compound

A general synthetic route for aryl-O-aryl ethers coupled with boronic acid synthesis can be adapted for this compound. A plausible synthetic strategy is outlined below.

Diagram: Proposed Synthetic Pathway

G A 2-Hydroxyphenylboronic acid C This compound A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 3,4-Dichlorobenzyl bromide B->C

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-hydroxyphenylboronic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add 3,4-dichlorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 80-100 °C and monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Kinase Inhibition Assays

To evaluate the potential of this compound as a kinase inhibitor, a panel of kinases should be screened. A generic protocol for an in vitro kinase inhibition assay is provided below.

Diagram: Kinase Inhibition Assay Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Analysis A Kinase Solution D Mix Kinase, Substrate, ATP, and Compound A->D B Substrate & ATP Solution B->D C Test Compound Dilutions C->D E Incubate at 37°C D->E F Add Detection Reagent (e.g., ADP-Glo) E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: General workflow for an in vitro kinase assay.

Experimental Protocol: In Vitro Kinase Assay
  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Incubation: Add the diluted test compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle). Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Downstream Cellular Assays

If promising activity is observed in biochemical assays, subsequent cellular assays are necessary to determine the compound's effect on kinase signaling pathways in a cellular context.

Diagram: Cellular Assay Workflow

G A Cell Culture B Treat cells with Test Compound A->B C Cell Lysis B->C D Western Blot C->D E Analysis of Phospho-proteins D->E

Caption: Workflow for Western blot analysis.

Experimental Protocol: Western Blot Analysis
  • Cell Treatment: Culture a relevant cancer cell line known to be dependent on the target kinase. Treat the cells with varying concentrations of this compound for a specific duration.

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Data Presentation

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.

Table 1: In Vitro Kinase Inhibition Data (Example)

Kinase TargetIC₅₀ (µM)
Kinase AValue
Kinase BValue
Kinase CValue

Table 2: Cellular Activity Data (Example)

Cell LineAssayEC₅₀ (µM)
Cell Line XProliferationValue
Cell Line YApoptosisValue

Conclusion

The provided protocols offer a foundational framework for the initial investigation of This compound as a potential kinase inhibitor. Successful execution of these experiments will provide crucial insights into its biological activity and guide further optimization efforts in the drug discovery pipeline. It is imperative to adapt and optimize these general protocols based on the specific kinase target and cellular context under investigation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(3,4-Dichlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in various palladium-catalyzed cross-coupling reactions. This key building block is valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, for the introduction of the 2-(3,4-Dichlorophenylmethoxy)phenyl moiety.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Three of the most prominent reactions in this class are the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions share a common catalytic cycle, generally proceeding through oxidative addition, transmetalation (for Suzuki-Miyaura) or carbopalladation (for Heck), and reductive elimination.

This compound is a versatile reagent for these transformations, allowing for the facile introduction of a substituted biaryl ether motif. The protocols provided herein are based on established methodologies for structurally similar arylboronic acids and can be adapted for specific substrate requirements.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1]

Application:

Synthesis of biaryl and heteroaryl-aryl compounds. This reaction is widely used in the pharmaceutical industry for the construction of complex molecular scaffolds.

General Reaction Scheme:

Where Ar = 2-(3,4-Dichlorophenylmethoxy)phenyl, and R-X is an aryl or vinyl halide/triflate.

Table 1: Typical Suzuki-Miyaura Coupling Conditions
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst choice can significantly impact yield and reaction time.
Ligand SPhos, XPhos, PPh₃Often used with Pd(OAc)₂ to form the active catalyst in situ.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base is crucial and substrate-dependent.
Solvent Toluene, Dioxane, THF, DMF, Water/Organic mixturesA mixture of an organic solvent and an aqueous base solution is common.
Temperature Room Temperature to 120 °CReaction temperature is optimized based on substrate reactivity.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of aryl bromide)

  • Water (1 mL per mmol of aryl bromide)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene and water to the flask.

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[2][3] While typically performed with aryl halides, variations using arylboronic acids have been developed.[4][5]

Application:

Synthesis of substituted alkenes, including stilbenes and cinnamates, which are important intermediates in natural product synthesis and materials science.

General Reaction Scheme (using arylboronic acid):

Where Ar = 2-(3,4-Dichlorophenylmethoxy)phenyl.

Table 2: Typical Heck Reaction Conditions with Arylboronic Acids
ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂Pd(II) sources are commonly used.
Ligand PPh₃, P(o-tol)₃Phosphine ligands are often employed.
Base Triethylamine (NEt₃), K₂CO₃An organic or inorganic base is required.
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are typical.
Temperature 80 - 140 °CHigher temperatures are often necessary.
Reaction Time 12 - 48 hoursReaction progress is monitored by chromatography.
Experimental Protocol: Heck-type Reaction

This protocol outlines a general procedure for the Heck-type reaction of this compound with an alkene.

Materials:

  • This compound (1.5 equiv)

  • Alkene (e.g., styrene) (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Triethylamine (NEt₃) (2.0 equiv)

  • DMF (5 mL per mmol of alkene)

  • Sealed reaction vial, magnetic stirrer, heating block

Procedure:

  • To a sealed reaction vial, add the alkene, this compound, and Pd(OAc)₂.

  • Add DMF and triethylamine to the vial.

  • Seal the vial and stir the reaction mixture at 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] A copper co-catalyst is often employed.[7]

Application:

Synthesis of substituted alkynes, which are precursors to a wide range of organic compounds and are found in many natural products and pharmaceuticals.

General Reaction Scheme:

While the classic Sonogashira reaction uses an aryl halide (Ar-X), this protocol will focus on the coupling of an aryl halide with a terminal alkyne to produce a product that could be envisioned from a hypothetical reaction with this compound.

Table 3: Typical Sonogashira Coupling Conditions
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Both Pd(0) and Pd(II) catalysts are effective.
Copper Co-catalyst CuITypically used in catalytic amounts.
Ligand PPh₃Often part of the palladium complex.
Base Triethylamine (NEt₃), Diisopropylamine (DIPA)An amine base is essential.
Solvent THF, DMF, TolueneAnhydrous solvents are preferred.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.
Reaction Time 1 - 12 hoursReactions are often rapid.
Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl iodide (e.g., 1-iodo-2-(3,4-dichlorophenylmethoxy)benzene) (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (NEt₃) (3.0 equiv)

  • THF (5 mL per mmol of aryl iodide)

  • Round-bottom flask, magnetic stirrer, inert gas supply

Procedure:

  • To a dry round-bottom flask, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-alkene(Ln) Ar-Pd(II)-alkene(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-alkene(Ln) Alkene Coordination R-CH(Ar)-CH2-Pd(II)-X(Ln) R-CH(Ar)-CH2-Pd(II)-X(Ln) Ar-Pd(II)-alkene(Ln)->R-CH(Ar)-CH2-Pd(II)-X(Ln) Migratory Insertion R-CH(Ar)-CH2-Pd(II)-X(Ln)->Pd(0)Ln β-Hydride Elimination + Base

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Reaction_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-alkynyl(Ln) Ar-Pd(II)-alkynyl(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-alkynyl(Ln) Transmetalation Ar-Pd(II)-alkynyl(Ln)->Pd(0)Ln Reductive Elimination (Ar-alkyne) Cu-X Cu-X Cu-alkynyl Cu-alkynyl Cu-X->Cu-alkynyl Alkyne + Base Cu-alkynyl->Ar-Pd(II)-X(Ln)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Heating & Stirring Work-up Work-up Reaction Monitoring->Work-up Completion Purification Purification Work-up->Purification Extraction & Drying Characterization Characterization Purification->Characterization Column Chromatography

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols: Synthesis of a Novel Agrochemical Using 2-(3,4-Dichlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid is a specialized building block with significant potential in the synthesis of complex organic molecules, particularly within the agrochemical industry. The presence of the dichlorophenylmethoxy group can impart desirable physicochemical properties to a target molecule, such as enhanced biological activity and metabolic stability. This boronic acid is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form a carbon-carbon bond between the boronic acid-bearing phenyl ring and another aromatic or heteroaromatic system.

These application notes provide a detailed protocol for the synthesis of a hypothetical, yet structurally plausible, pyrazole carboxamide fungicide, herein named Gemini-Fungicide-1 , using this compound as a key starting material. Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), and the incorporation of the 2-(3,4-Dichlorophenylmethoxy)phenyl moiety is a rational strategy for the development of new active ingredients.

Synthesis of Gemini-Fungicide-1

The synthesis of Gemini-Fungicide-1 is proposed as a multi-step process, culminating in a Suzuki-Miyaura cross-coupling reaction to introduce the 2-(3,4-Dichlorophenylmethoxy)phenyl group, followed by an amidation to form the final carboxamide.

Overall Synthetic Scheme

Overall_Synthetic_Scheme cluster_0 Amide Formation cluster_1 Bromination cluster_2 Suzuki-Miyaura Coupling A This compound F Gemini-Fungicide-1 A->F + E (Pd Catalyst, Base) B 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride C 2-Aminophenol D Intermediate 1: 1-Methyl-3-(trifluoromethyl)-N-(2-hydroxyphenyl)-1H-pyrazole-4-carboxamide C->D + B (Amidation) E Intermediate 2: N-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide D->E Brominating Agent

Caption: Overall synthetic pathway for Gemini-Fungicide-1.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1: 1-Methyl-3-(trifluoromethyl)-N-(2-hydroxyphenyl)-1H-pyrazole-4-carboxamide

This protocol describes the amidation of 2-aminophenol with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Aminophenol109.13101.09 g
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride228.54102.29 g
Triethylamine101.19121.67 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminophenol (1.09 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in 50 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (2.29 g, 10 mmol) in 10 mL of DCM to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Intermediate 1 as a solid.

Expected Yield: 80-90%

Protocol 2: Synthesis of Intermediate 2: N-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol details the bromination of the phenolic hydroxyl group of Intermediate 1. For the purpose of this application note, we will assume a hypothetical direct bromination of the aromatic ring, although in practice, a multi-step sequence might be required. A more practical approach would be to start with 2-bromoaniline in the previous step. However, to illustrate a potential workflow, we present this step. A more common and direct synthesis would involve the direct amidation of 2-bromoaniline.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Intermediate 1301.2451.51 g
N-Bromosuccinimide (NBS)177.985.50.98 g
Acetonitrile (ACN)--30 mL

Procedure:

  • Dissolve Intermediate 1 (1.51 g, 5 mmol) in 30 mL of acetonitrile in a 50 mL round-bottom flask.

  • Add N-Bromosuccinimide (0.98 g, 5.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (40 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from ethanol to obtain Intermediate 2.

Expected Yield: 70-80%

Protocol 3: Synthesis of Gemini-Fungicide-1 via Suzuki-Miyaura Coupling

This is the key step where this compound is coupled with Intermediate 2.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Intermediate 2379.1320.76 g
This compound328.982.20.72 g
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.06 (3 mol%)69 mg
Potassium Carbonate (K₂CO₃)138.2140.55 g
Toluene--20 mL
Ethanol--5 mL
Water--5 mL

Procedure:

  • In a 50 mL Schlenk flask, add Intermediate 2 (0.76 g, 2 mmol), this compound (0.72 g, 2.2 mmol), and potassium carbonate (0.55 g, 4 mmol).

  • Add Pd(PPh₃)₄ (69 mg, 0.06 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Gemini-Fungicide-1.

Expected Yield: 60-75%

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields for Gemini-Fungicide-1

StepReaction TypeStarting MaterialsProductExpected Yield (%)
1Amidation2-Aminophenol, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chlorideIntermediate 1: 1-Methyl-3-(trifluoromethyl)-N-(2-hydroxyphenyl)-1H-pyrazole-4-carboxamide80-90
2BrominationIntermediate 1, N-BromosuccinimideIntermediate 2: N-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide70-80
3Suzuki-Miyaura CouplingIntermediate 2, this compoundGemini-Fungicide-160-75

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow start Start reagents Combine Reactants: - Intermediate 2 - Boronic Acid - K₂CO₃ - Pd(PPh₃)₄ start->reagents setup Setup Schlenk Flask (Evacuate & Backfill with N₂) reagents->setup solvent Add Degassed Solvents (Toluene, Ethanol, Water) setup->solvent reaction Heat to 90°C (Stir for 8h) solvent->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitoring->workup Reaction Complete purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Gemini-Fungicide-1 purification->product

Caption: Workflow for the Suzuki-Miyaura coupling step.

Signaling Pathway (Mode of Action)

As a hypothetical SDHI fungicide, Gemini-Fungicide-1 would inhibit the succinate dehydrogenase enzyme in the mitochondrial electron transport chain of fungi.

SDHI_Mode_of_Action succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e⁻ transfer gemini Gemini-Fungicide-1 gemini->inhibition atp ATP Production etc->atp inhibition->sdh Inhibition

Caption: Inhibition of Succinate Dehydrogenase by Gemini-Fungicide-1.

Conclusion

This compound is a valuable reagent for the synthesis of novel agrochemicals. The provided protocols for the synthesis of the hypothetical fungicide, Gemini-Fungicide-1, illustrate a practical application of this building block in a Suzuki-Miyaura coupling reaction, a cornerstone of modern agrochemical research and development. These detailed procedures and workflows serve as a guide for researchers aiming to incorporate this and similar boronic acids into their synthetic strategies for the discovery of new crop protection agents.

Application Notes and Protocols: 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in materials science, drawing upon the established functionalities of the phenylboronic acid moiety. While specific research on this particular molecule is limited, its structural features suggest its utility as a precursor in the synthesis of advanced functional materials, particularly in the fields of organic electronics and stimuli-responsive polymers.

Application in Organic Light-Emitting Diode (OLED) Materials Synthesis

Phenylboronic acids are crucial building blocks in the synthesis of complex organic molecules for OLEDs, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The this compound can be utilized to introduce the dichlorophenylmethoxy-substituted phenyl group into conjugated molecular architectures. The electron-withdrawing nature of the chlorine atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, potentially enhancing charge injection and transport properties, as well as improving thermal and oxidative stability.[2]

Table 1: Hypothetical Properties of an OLED Material Incorporating the 2-(3,4-Dichlorophenylmethoxy)phenyl Moiety
PropertyPredicted Influence of the 2-(3,4-Dichlorophenylmethoxy)phenyl MoietyRationale
HOMO Energy Level LoweredThe electron-withdrawing effect of the two chlorine atoms can stabilize the HOMO level.
LUMO Energy Level LoweredThe overall electron-deficient nature of the substituent can lower the LUMO level.
Electron Injection Potentially ImprovedA lower LUMO level can facilitate easier electron injection from the cathode.
Thermal Stability Potentially EnhancedThe bulky and rigid dichlorophenylmethoxy group may increase the glass transition temperature (Tg).
Solubility Moderate to GoodThe ether linkage and halogen substituents can improve solubility in common organic solvents for solution processing.

Experimental Protocol: Synthesis of a Biphenyl Derivative for OLED Applications via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide to synthesize a biphenyl derivative, a common core structure in OLED materials.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobiphenyl)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.2 mmol), the chosen aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent and Base Addition: Add toluene (20 mL), ethanol (5 mL), and a 2 M aqueous solution of potassium carbonate (5 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling_Workflow start Reaction Setup: - Boronic Acid - Aryl Bromide - Pd Catalyst - Ligand reagents Add Solvents (Toluene, Ethanol) & Base (K2CO3) start->reagents 1. degas Degas with Inert Gas reagents->degas 2. reaction Heat & Stir (80-90 °C, 12-24h) degas->reaction 3. workup Work-up: - H2O Quench - Extraction reaction->workup 4. purify Purification: Column Chromatography workup->purify 5. characterize Characterization: NMR, Mass Spec purify->characterize 6. end Pure Product characterize->end

Suzuki-Miyaura Coupling Workflow for OLED Material Synthesis.

Application in Stimuli-Responsive Polymers

Phenylboronic acid-containing polymers are a class of "smart" materials that can respond to changes in their environment, particularly pH and the presence of diols like glucose.[3] This responsiveness stems from the reversible formation of boronate esters between the boronic acid and diols. This compound can be polymerized or grafted onto polymer backbones to create materials for applications such as drug delivery systems, sensors, and self-healing hydrogels. The dichlorophenylmethoxy substituent may influence the pKa of the boronic acid, thereby altering the pH range of its responsiveness.

Table 2: Projected Properties of a Polymer Functionalized with this compound
PropertyPredicted InfluenceRationale
pH Responsiveness Shifted pKaThe electron-withdrawing chlorine atoms are expected to lower the pKa of the boronic acid, shifting the pH at which it binds to diols.
Diol Binding Affinity Potentially AlteredThe electronic and steric properties of the substituent could modulate the binding constant with various diols.
Hydrophobicity IncreasedThe dichlorophenyl group is hydrophobic, which will increase the overall hydrophobicity of the polymer.
Thermal Stability Potentially EnhancedThe rigid aromatic structure may increase the thermal stability of the polymer.

Experimental Protocol: Synthesis of a Phenylboronic Acid-Functionalized Acrylamide Monomer

This protocol outlines the synthesis of an acrylamide monomer containing the this compound moiety, which can then be polymerized to form a stimuli-responsive polymer.

Materials:

  • 2-Aminophenylboronic acid

  • 3,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acryloyl chloride

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 2-((3,4-Dichlorobenzyl)oxy)aniline:

    • In a round-bottom flask, dissolve 2-aminophenol in DMF.

    • Add potassium carbonate and stir the mixture.

    • Add 3,4-dichlorobenzyl chloride and heat the reaction to 60 °C for 12 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to obtain the intermediate aniline.

  • Synthesis of the Acrylamide Monomer:

    • Dissolve the synthesized 2-((3,4-dichlorobenzyl)oxy)aniline in DCM in a flask cooled in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add acryloyl chloride dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude monomer by recrystallization or column chromatography.

  • Boronic Acid Functionalization (Hypothetical Route):

    • This step is a projected pathway as a direct synthesis from the corresponding aniline boronic acid is more common. A more direct approach would involve starting with 2-amino-phenylboronic acid and protecting the boronic acid group before proceeding with the etherification and amidation steps, followed by deprotection.

Diagram of the Monomer Synthesis Pathway:

Monomer_Synthesis start 2-Aminophenol + 3,4-Dichlorobenzyl chloride step1 Etherification (K2CO3, DMF) start->step1 intermediate 2-((3,4-Dichlorobenzyl)oxy)aniline step1->intermediate step2 Amidation (Acryloyl chloride, NEt3, DCM) intermediate->step2 product Acrylamide Monomer step2->product

Synthetic pathway for a functionalized acrylamide monomer.

Disclaimer: The experimental protocols and data presented are hypothetical and based on the general reactivity of phenylboronic acids. Researchers should conduct their own literature search for specific procedures and optimize reaction conditions as necessary. Standard laboratory safety precautions should be followed at all times.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(3,4-Dichlorophenylmethoxy)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(3,4-dichlorophenylmethoxy)phenylboronic acid with various aryl halides. This reaction is a powerful and versatile method for the synthesis of biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[1][2] The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.[3][4]

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on established protocols for similar substrates and may require optimization for specific aryl halides.[5][6][7]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901680-90
32-ChloropyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)t-BuOH1102475-85
41-Iodo-3-(trifluoromethyl)benzenePdCl₂(dppf) (3)-Na₂CO₃ (2)DMF801088-98

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the coupling of an aryl halide with this compound using palladium catalysis.

Materials:
  • This compound (1.1 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, see table for examples)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, see table for examples)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), palladium catalyst, ligand (if necessary), and base.

  • Inert Atmosphere: Seal the flask with a septum and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the oxidation and deactivation of the palladium catalyst.[8]

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent(s) via syringe.

  • Reaction: Stir the reaction mixture at the temperature specified in the data table. If heating is required, use a preheated oil bath.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure biaryl product.[9]

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Reactants: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base setup 2. Assemble Glassware & Purge with Inert Gas reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Quench, Extract, & Wash reaction->workup purification 6. Dry, Concentrate, & Purify workup->purification product Pure Biaryl Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 Ar-Pd(II)L_n-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 Ar-Pd(II)L_n-Ar' transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to catalyst and ligand selection for the Suzuki-Miyaura cross-coupling reaction of the sterically hindered 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid. This document outlines recommended catalytic systems, detailed experimental protocols, and a comparative analysis of reaction components to facilitate the synthesis of biaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. However, substrates with significant steric hindrance, such as this compound, present unique challenges. The bulky ortho-substituent can impede the crucial transmetalation step in the catalytic cycle, potentially leading to lower yields and requiring carefully optimized reaction conditions. Furthermore, the presence of an ether linkage introduces an additional functional group that must be tolerated by the catalytic system.

This document provides a selection of well-established and effective palladium-based catalytic systems for the successful coupling of this and structurally similar boronic acids with various aryl halides.

Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings of sterically hindered substrates. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, and N-heterocyclic carbene (NHC) ligands have demonstrated superior performance in these challenging transformations.

Key Considerations for Catalyst/Ligand Selection:

  • Steric Bulk: Bulky ligands promote the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step with aryl halides.

  • Electron-Donating Properties: Electron-rich ligands enhance the rate of reductive elimination, the final step in the catalytic cycle that forms the desired biaryl product.

The following table summarizes a selection of highly effective catalyst and ligand systems for the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids, based on literature precedents for analogous substrates.

Table 1: Recommended Catalyst and Ligand Systems

Catalyst PrecursorLigandKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂SPhosHigh activity for a broad range of substrates, including electron-poor and sterically hindered ones.[1]1 - 2
Pd₂(dba)₃XPhosExcellent for coupling challenging substrates, including aryl chlorides, at or near room temperature.[1][2]1 - 2
Pd(PPh₃)₄-A classic, readily available catalyst suitable for less demanding couplings. May require higher temperatures.[1]2 - 5
PdCl₂(dppf)-A robust and air-stable catalyst, effective for a variety of substrates.[3]2 - 5

Optimization of Reaction Conditions: Base and Solvent Selection

The choice of base and solvent system is also crucial for the success of the Suzuki-Miyaura reaction, as it influences the activation of the boronic acid and the overall reaction kinetics.

Base Selection:

Inorganic bases are most commonly employed, with their strength and solubility impacting the reaction rate and the potential for side reactions, such as protodeboronation.

Table 2: Comparison of Commonly Used Bases

BaseStrengthKey Characteristics
K₃PO₄StrongOften a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing certain side reactions.[1][4][5]
K₂CO₃ModerateA standard, milder base suitable for many Suzuki reactions, often used in aqueous solvent mixtures.[1][4][5]
Cs₂CO₃StrongMore soluble in organic solvents and stronger than K₂CO₃; can be effective when weaker bases fail.[1][5][6]

Solvent Selection:

A variety of organic solvents can be used, often in combination with water to facilitate the dissolution of the inorganic base.

Table 3: Common Solvents for Suzuki-Miyaura Coupling

SolventKey Characteristics
TolueneA common non-polar solvent, often used in combination with water.
1,4-DioxaneA polar aprotic solvent, frequently used in a mixture with water.[7]
Tetrahydrofuran (THF)A polar aprotic solvent, suitable for reactions at or below its boiling point (66 °C).

Experimental Protocols

The following protocols provide detailed methodologies for performing the Suzuki-Miyaura coupling of this compound with an aryl halide. These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)

This protocol is a robust starting point for the coupling of sterically hindered substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (e.g., 5:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Preformed Catalyst (e.g., Pd(PPh₃)₄)

This protocol utilizes a common and commercially available palladium(0) catalyst.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the aryl halide, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizing the Workflow and Catalytic Cycle

To aid in understanding the experimental process and the underlying mechanism, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Boronic Acid, Aryl Halide, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition (R1-X) pd0->ox_add pd2_complex R1-Pd(II)L2-X ox_add->pd2_complex transmetalation Transmetalation (R2-B(OR)2 + Base) pd2_complex->transmetalation pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product R1-R2 (Product) red_elim->product

References

Application Notes and Protocols for the Functionalization of Heterocycles using 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of heterocyclic compounds using 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This method is essential for the synthesis of complex molecules in medicinal chemistry, where the introduction of the 3,4-dichlorophenylmethoxy motif can influence the biological activity and pharmacokinetic properties of the target compounds.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heterocyclic partner, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Het-Pd(II)(L2)-X Het-Pd(II)(L2)-X Pd(0)L2->Het-Pd(II)(L2)-X Oxidative Addition (Het-X) Het-Pd(II)(L2)-Ar Het-Pd(II)(L2)-Ar Het-Pd(II)(L2)-X->Het-Pd(II)(L2)-Ar Transmetalation (Ar-B(OH)2, Base) Het-Pd(II)(L2)-Ar->Pd(0)L2 Catalyst Regeneration Het-Ar Het-Ar Het-Pd(II)(L2)-Ar->Het-Ar Reductive Elimination

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section outlines a general procedure for the Suzuki-Miyaura coupling of a heterocyclic halide with this compound. The protocol may require optimization depending on the specific heterocyclic substrate.

Materials and Reagents
  • Heterocyclic halide (e.g., 2-chloropyridine, 5-bromoindole) (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

General Reaction Setup

The following table summarizes typical starting conditions for the coupling reaction.

ComponentAmount (for 1.0 mmol scale)Molar Equiv.Notes
Heterocyclic Halide1.0 mmol1.0Substrate. Purity is crucial for high yields.
This compound1.2 mmol1.2An excess is used to drive the reaction to completion.
Palladium Catalyst (e.g., Pd(OAc)₂)0.02 mmol2 mol%The choice of catalyst and ligand is critical, especially for less reactive chlorides. Pre-catalysts like XPhos-Pd-G2 can also be used.[1]
Ligand (e.g., SPhos)0.04 mmol4 mol%Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[2]
Base (e.g., K₃PO₄)2.0 mmol2.0The choice of base can significantly impact the reaction outcome. K₃PO₄ is often a good choice for difficult couplings.[2]
Solvent System (e.g., 1,4-Dioxane/H₂O 4:1)5 mL-A mixture of an organic solvent and water is commonly used. The solvent should be thoroughly degassed to prevent catalyst deactivation.
Temperature80-110 °C-The optimal temperature depends on the reactivity of the substrates.
Reaction Time12-24 h-Monitor by TLC or LC-MS to determine completion.
Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heterocyclic halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., SPhos, 0.04 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized heterocycle.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst to Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 100 °C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool, Dilute, and Extract E->F G 7. Wash, Dry, and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product H->I

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poor quality of base- Use a fresh batch of palladium catalyst and ligand.- Ensure all solvents are properly degassed and glassware is oven-dried.- Use a freshly opened or properly stored base.
Protodeboronation - Presence of water- Prolonged reaction time at high temperature- Use anhydrous solvents and minimize exposure to air.- Optimize reaction time and temperature to avoid decomposition of the boronic acid.
Formation of Byproducts - Homocoupling of the boronic acid- Decomposition of starting materials- Ensure a thoroughly inert atmosphere to prevent oxidative homocoupling.- Consider using a milder base or lower reaction temperature.- A different catalyst/ligand system may be required to improve selectivity. For sterically hindered substrates, specific ligands might be necessary.[3]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of functionalized heterocycles. The protocol provided serves as a robust starting point for the coupling of this compound with a variety of heterocyclic halides. Researchers and drug development professionals can adapt and optimize these conditions to access novel chemical entities with potential therapeutic applications. Careful attention to the quality of reagents, reaction setup, and monitoring is key to achieving high yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the yield of Suzuki coupling reactions involving 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the Suzuki coupling of this compound.

Q1: My Suzuki coupling reaction is resulting in a low or no yield of the desired product. What are the primary factors I should investigate?

A1: When encountering low to no yield, a systematic check of the following critical parameters is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][2] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Reagent Purity: Verify the purity of both the aryl halide and the this compound. Boronic acids can degrade over time.[1]

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success.[1] The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials.[1] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]

Q2: I am observing significant amounts of a side product that appears to be the result of protodeboronation of my boronic acid. How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[1][3] The ortho-ether group in your boronic acid makes it electron-rich and thus more susceptible. To mitigate this:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][4][5]

Q3: The steric hindrance from the ortho-substituent in this compound seems to be impeding the reaction. What strategies can I employ to overcome this?

A3: Steric hindrance can significantly impact the rate of Suzuki coupling. To address this, consider the following:

  • Ligand Choice: Bulky, electron-rich phosphine ligands can facilitate the coupling of sterically hindered substrates.[6][7][8] Ligands like RuPhos, SPhos, or XPhos are often effective in these cases. The use of N-heterocyclic carbene (NHC) ligands can also be beneficial for sterically demanding couplings.[8]

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, this should be done cautiously as it can also promote side reactions.

  • Catalyst System: Some palladium precatalysts are specifically designed for challenging couplings and may show improved performance.[6]

Q4: I am unsure about the optimal reaction conditions (base, solvent, temperature) for my specific substrate. Can you provide some guidance?

A4: The optimal conditions are often substrate-dependent and require screening. Based on general principles for Suzuki couplings involving sterically hindered and electron-rich boronic acids, here are some starting points:

  • Bases: A range of bases should be screened. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and KF.[1][9] The strength and solubility of the base can significantly influence the reaction outcome.

  • Solvents: Aprotic polar solvents are often used. A mixture of a solvent like dioxane, THF, or toluene with water is common.[10][11] The ratio of the organic solvent to water can be a critical parameter to optimize. Anhydrous conditions with solvents like toluene or dioxane can also be effective, particularly for minimizing protodeboronation.[1]

  • Temperature: Reactions are typically run at elevated temperatures, often in the range of 80-110 °C.[1] Microwave-assisted heating can sometimes provide improved yields and shorter reaction times.[10]

Data Presentation: Optimization of Suzuki Coupling Parameters

The following table summarizes key parameters and their typical effects on the Suzuki coupling of sterically hindered arylboronic acids. This information should be used as a guide for optimizing your reaction with this compound.

ParameterOptionsPotential Impact on Yield & Side Reactions
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)Choice of catalyst and precatalyst can significantly affect reaction rate and efficiency, especially for challenging substrates.[1][6]
Ligand Phosphine ligands (e.g., PPh₃, PCy₃, SPhos, RuPhos, XPhos), N-Heterocyclic Carbenes (NHCs)Bulky, electron-donating ligands are often necessary for sterically hindered substrates to promote oxidative addition and reductive elimination.[7][8][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF, NaOH, NaOtBuBase strength and type influence the rate of transmetalation and can affect side reactions like protodeboronation. Weaker bases may be preferable to minimize protodeboronation.[1][13]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent)The solvent system affects the solubility of reagents and the efficacy of the base. Biphasic systems (e.g., Toluene/Water) or anhydrous conditions can be employed.[10][11]
Temperature Room Temperature to Reflux (typically 80-110 °C)Higher temperatures can increase reaction rates but may also lead to increased decomposition and side product formation.[1][10]
Boron Reagent Boronic Acid, Boronic Ester (e.g., Pinacol Ester), MIDA BoronateBoronic esters and MIDA boronates offer increased stability and can reduce protodeboronation.[2][4]

Experimental Protocols

Below is a general, adaptable protocol for a Suzuki-Miyaura coupling reaction. Note: This is a starting point and may require optimization for your specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Degassed Solvent (e.g., Dioxane/Water 4:1, 0.1 M concentration relative to aryl halide)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst/ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks for troubleshooting and understanding the Suzuki coupling reaction.

Suzuki_Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst Activity & Inert Atmosphere Start->CheckCatalyst CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents OptimizeConditions Systematically Optimize Reaction Conditions CheckCatalyst->OptimizeConditions CheckReagents->OptimizeConditions SideReaction Significant Side Products Observed? OptimizeConditions->SideReaction No Improvement ScreenLigands Screen Ligands (Bulky, Electron-Rich) OptimizeConditions->ScreenLigands Start Optimization Protodeboronation Protodeboronation SideReaction->Protodeboronation Yes Homocoupling Homocoupling SideReaction->Homocoupling Yes SideReaction->ScreenLigands No SolveProto Use Milder Base Anhydrous Conditions Use Boronic Ester Protodeboronation->SolveProto SolveHomo Ensure Rigorous Degassing Use Fresh Catalyst Homocoupling->SolveHomo SolveProto->OptimizeConditions SolveHomo->OptimizeConditions ScreenBases Screen Bases (K2CO3, K3PO4, Cs2CO3) ScreenLigands->ScreenBases ScreenSolvents Screen Solvents (Toluene, Dioxane, THF/H2O) ScreenBases->ScreenSolvents VaryTemp Vary Temperature ScreenSolvents->VaryTemp Success Improved Yield VaryTemp->Success Optimized

Caption: Troubleshooting workflow for optimizing Suzuki coupling yield.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R1-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Reagents R1-X + R2-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Suzuki Reactions with 2-(3,4-Dichlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address common challenges encountered during the synthesis of biaryl compounds using this specific boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary causes?

Answer: Low yields in Suzuki reactions with this substrate can stem from several factors, often related to its specific structural features. The key areas to investigate are:

  • Catalyst Deactivation: The ether oxygen and the chlorine substituents on the phenylmethoxy group can potentially coordinate with the palladium catalyst, leading to inactive species.

  • Steric Hindrance: The bulky 3,4-dichlorophenylmethoxy group at the ortho position of the boronic acid can sterically hinder the approach of the coupling partners to the palladium center, slowing down crucial steps in the catalytic cycle like transmetalation and reductive elimination.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases and elevated temperatures. The electron-withdrawing nature of the dichlorophenyl group can influence the susceptibility to this side reaction.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often needs to be tailored for challenging substrates.

Question 2: What are the recommended starting conditions for a Suzuki coupling with this compound?

Answer: For a successful Suzuki coupling with this sterically hindered and electronically complex boronic acid, a robust catalytic system is recommended. Here is a good starting point for your reaction setup:

  • Palladium Precatalyst: A pre-formed catalyst or a combination of a palladium source and a ligand is essential. Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

  • Ligand: Bulky, electron-rich phosphine ligands are highly recommended to overcome steric hindrance and promote the catalytic cycle. Good options include Buchwald ligands like SPhos, XPhos, or RuPhos.

  • Base: A moderately strong base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally effective.

  • Solvent: Anhydrous, degassed solvents are crucial to prevent side reactions. A mixture of a polar aprotic solvent like 1,4-dioxane or THF with a small amount of water can be effective, as water can aid in the dissolution of the base and facilitate the transmetalation step.

  • Temperature: Reaction temperatures typically range from 80-110 °C.

Question 3: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

Answer: Protodeboronation is a common issue, especially with arylboronic acids that have electron-withdrawing groups. To mitigate this:

  • Use a Milder Base: If using a strong base, consider switching to a weaker one like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

  • Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation, as water is a proton source for this side reaction.

  • Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. These esters can slowly release the boronic acid in situ, keeping its concentration low and minimizing degradation.[1]

  • Lower Reaction Temperature: If possible, lowering the reaction temperature can reduce the rate of protodeboronation.

Question 4: How can I address the issue of steric hindrance from the ortho-substituent?

Answer: Steric hindrance is a major challenge with this compound. To overcome this:

  • Bulky Ligands: The use of bulky and electron-rich phosphine ligands is the most effective strategy.[2] Ligands like XPhos, SPhos, or RuPhos can create a more reactive, monoligated palladium species that can more easily accommodate sterically demanding substrates.[2]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Longer Reaction Times: Allow the reaction to proceed for a longer duration to ensure complete conversion.

Question 5: What should I do if my main side-product is the homocoupling of the boronic acid?

Answer: Homocoupling of the boronic acid is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture. To prevent this:

  • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is efficient.

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the aryl halide.

Quantitative Data Summary

The following tables provide a summary of plausible reaction conditions and expected yields for Suzuki-Miyaura coupling reactions involving 2-alkoxyphenylboronic acids, which are structurally similar to this compound. This data is intended to serve as a guide for reaction optimization.

Table 1: Comparison of Palladium Catalysts and Ligands for Coupling of 2-Alkoxyphenylboronic Acids

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)Plausible Yield (%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including sterically hindered ones.Air-sensitive, higher cost.1-285-95
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-280-92
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-560-75
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for highly hindered substrates.2-570-85

Disclaimer: The plausible yields are illustrative and based on literature for structurally similar compounds. Actual yields will depend on the specific aryl halide and optimized reaction conditions.

Table 2: Effect of Base and Solvent on Suzuki Coupling of 2-Alkoxyphenylboronic Acids

BaseSolvent SystemTemperature (°C)Plausible Yield (%)Comments
K₃PO₄1,4-Dioxane / H₂O (10:1)10090-98Often provides high reaction rates and is effective for many Suzuki couplings.
Cs₂CO₃THF8085-95Strong base that can accelerate slow reactions, but may promote side reactions.
K₂CO₃Toluene / H₂O (4:1)11075-88A common and effective base of moderate strength.
Na₂CO₃DMF / H₂O (5:1)10070-85Another common and cost-effective base option.

Disclaimer: The plausible yields are illustrative and based on literature for structurally similar compounds. Optimization of the base and solvent system is often necessary for each specific reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. Alternatively, evacuate and backfill the vessel with the inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar-B(OR)2 Base PdII_Aryl R-Pd(II)Ln-Ar Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Suzuki Reactions

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Base_Solvent 2. Check Base & Solvent Check_Catalyst->Check_Base_Solvent Catalyst OK Optimize Optimize Conditions Check_Catalyst->Optimize Inactive Catalyst/ Ineffective Ligand Check_Side_Reactions 3. Analyze for Side Reactions Check_Base_Solvent->Check_Side_Reactions Base/Solvent OK Check_Base_Solvent->Optimize Suboptimal Base/Solvent Check_Side_Reactions->Optimize Protodeboronation/ Homocoupling Observed Check_Side_Reactions->Optimize No Obvious Side Reactions

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

References

Technical Support Center: Purification of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of products derived from reactions involving 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, commonly used in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction with this compound?

A1: The most common impurities include unreacted this compound, homocoupled biaryl byproduct (from the boronic acid coupling with itself), residual palladium catalyst, and inorganic salts from the base used in the reaction.[1][2] Understanding these potential contaminants is the first step in designing an effective purification strategy.

Q2: My crude product has a grey or black discoloration. What is it and how can I remove it?

A2: A grey or black color in your crude product is almost always due to residual palladium catalyst. If the palladium source was heterogeneous (e.g., Pd on carbon), it can often be removed by simple filtration through a pad of Celite.[3][4] If a homogeneous catalyst was used (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), it may exist as soluble species or fine colloidal particles.[1][3] In this case, treatment with activated carbon, metal scavengers (such as thiol-based silica), or meticulous column chromatography is necessary.[3][5][6]

Q3: How can I effectively remove unreacted this compound from my product?

A3: Unreacted boronic acids can be efficiently removed with a basic aqueous wash.[1][7] During the workup, washing the organic layer with an aqueous base solution (e.g., 1-2 M NaOH or K₂CO₃) converts the acidic boronic acid into its water-soluble boronate salt.[1][8] This salt then partitions into the aqueous layer, separating it from your desired, typically less polar, product in the organic layer.[7]

Q4: My desired product and the homocoupled byproduct have very similar polarities, making them difficult to separate by column chromatography. What should I do?

A4: This is a common and significant challenge, as homocoupling is a frequent side reaction, especially if oxygen is not rigorously excluded from the reaction.[1][9][10] To address this:

  • Optimize Chromatography: Use a shallow solvent gradient during column chromatography to maximize separation.[1] Extensive screening of different solvent systems using Thin Layer Chromatography (TLC) is critical to find the optimal mobile phase.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[11] A successful recrystallization can yield highly pure material by selectively crystallizing the desired product while leaving the homocoupled impurity in the mother liquor.[1]

  • Reaction Optimization: To prevent the issue in the future, ensure your reaction is thoroughly degassed with an inert gas like argon or nitrogen to minimize the presence of oxygen, which promotes homocoupling.[1][9]

Q5: My product seems to be an oil and will not crystallize. How should I purify it?

A5: If your product is intrinsically an oil at room temperature or if impurities are preventing crystallization, column chromatography is the most suitable purification method.[1] If you suspect impurities are the cause, an initial purification by chromatography may remove them, after which crystallization can be re-attempted.[1]

Data Presentation: Purification Strategy Summaries

Table 1: Comparison of Palladium Removal Methods

MethodType of PalladiumAdvantagesDisadvantages
Filtration through Celite Heterogeneous, Insoluble PdSimple, fast, and inexpensive for removing visible palladium black.[3][4]Ineffective against soluble or colloidal palladium species.[1][3]
Activated Carbon Soluble & Colloidal PdCan adsorb a range of palladium species.[3]May adsorb the desired product, leading to yield loss; requires careful optimization.[5]
Metal Scavengers Soluble Pd(0) & Pd(II)High selectivity for palladium, leading to very low residual levels (ppm).[5][12]More expensive than other methods; requires screening to find the optimal scavenger.[3]
Column Chromatography Soluble PdCan remove palladium simultaneously with other organic impurities.[4]Palladium may streak down the column; not always effective for achieving very low ppm levels.

Table 2: Troubleshooting Guide for Common Impurities

Impurity ObservedPrimary Removal MethodSecondary Method / Prevention
Unreacted Boronic Acid Basic Aqueous Wash (e.g., 1M NaOH)[1][7]Column Chromatography
Homocoupled Byproduct Flash Column Chromatography (shallow gradient)[1]Recrystallization; Degas reaction thoroughly[1][9]
Palladium Catalyst (black solid) Filtration through Celite[3]-
Palladium Catalyst (soluble) Metal Scavengers (e.g., thiol-functionalized silica)[3][6]Activated Carbon Treatment, Column Chromatography
Inorganic Salts (from base) Aqueous Workup (Water/Brine Wash)[1]-

Visualized Workflows and Logic

G

Caption: General workflow for post-reaction purification.

G Start Analyze Crude Product Q1 Is the crude mixture dark grey/black? Start->Q1 A1 Filter through Celite pad to remove insoluble Pd. Q1->A1 Yes Q2 Does TLC/NMR show residual boronic acid? Q1->Q2 No A1->Q2 A2 Perform a basic wash (e.g., 1M NaOH) during workup. Q2->A2 Yes Q3 Are there multiple, close-running spots on TLC (product + homocoupling)? Q2->Q3 No A2->Q3 A3 Use meticulous column chromatography with a shallow gradient OR attempt recrystallization. Q3->A3 Yes End Proceed to Final Purification Q3->End No A3->End

Caption: Troubleshooting tree for identifying and removing impurities.

Experimental Protocols

Protocol 1: Standard Aqueous Workup with Basic Wash

Objective: To remove inorganic salts and unreacted boronic acid.

  • Dilution: Once the reaction is deemed complete, cool the reaction mixture to room temperature. Dilute it with an organic solvent such as ethyl acetate or dichloromethane (DCM).[1] The volume should be sufficient to fully dissolve your product.

  • Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.[7] Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium boronate salt.

  • Brine Wash: Wash the remaining organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water and base. Separate the layers again.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product, which is now ready for further purification.[11]

Protocol 2: Removal of Heterogeneous Palladium by Celite Filtration

Objective: To remove insoluble palladium catalyst ("palladium black").

  • Prepare Funnel: Place a piece of filter paper into a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite over the filter paper.[3]

  • Pack the Pad: Gently press down on the Celite to create a compact, level bed. Pre-wet the Celite pad with the solvent that will be used for filtration to ensure it is properly packed.[3]

  • Dilute Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity, which aids in efficient filtration.[3]

  • Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum if using a Büchner funnel.

  • Wash: After the entire mixture has passed through, wash the Celite pad with several small portions of fresh solvent to ensure all of the desired product is recovered.[3][4]

  • Collect Filtrate: The combined filtrate, now free of heterogeneous palladium, can be concentrated to yield the crude product.[3]

Protocol 3: General Flash Column Chromatography

Objective: To separate the desired product from organic byproducts like homocoupled material.

  • TLC Analysis: Determine an appropriate solvent system (mobile phase) using TLC. Aim for a retention factor (Rf) of ~0.2-0.3 for your product and maximal separation from impurities.[1] A common starting point for biaryl compounds is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (or a less polar starting solvent).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.[13][14] Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

References

impact of base and solvent on the reactivity of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling Reaction

Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in low or no product yield. What are the primary factors I should investigate?

Answer: Failure in a Suzuki-Miyaura coupling reaction can be attributed to several factors. A systematic check of the following parameters is recommended:

  • Catalyst Activity: Ensure the palladium catalyst and any associated ligands are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: Oxygen can lead to the decomposition of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or product.[1] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1][2]

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently, especially with less reactive coupling partners like aryl chlorides.[3]

G start Low or No Yield Observed catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Consider robust precatalysts start->catalyst Is the catalyst active? atmosphere Verify Inert Atmosphere - Degas all solvents thoroughly - Check for leaks in setup start->atmosphere Is the system oxygen-free? reagents Assess Reagent Quality - Check purity of starting materials - Verify boronic acid integrity start->reagents Are reagents pure? conditions Optimize Reaction Conditions - Screen different bases/solvents - Adjust temperature start->conditions Are conditions optimal? success Improved Yield catalyst->success atmosphere->success reagents->success conditions->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Issue 2: Significant Protodeboronation Side Reaction

Question: I am observing a significant amount of the protodeboronated byproduct (the arene where the boronic acid group is replaced by hydrogen). How can I minimize this?

Answer: Protodeboronation is a common side reaction where the C-B bond is cleaved by a proton source. To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching from strong bases like NaOH to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1] This requires using dry solvents and bases.

  • Use a More Stable Boronate Ester: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, before the coupling reaction.

Frequently Asked Questions (FAQs)

Question 1: What is the specific role of the base in the Suzuki-Miyaura reaction?

Answer: The base is crucial for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[4] This negatively charged boronate complex undergoes transmetalation with the palladium center much more readily than the neutral boronic acid, thereby facilitating the catalytic cycle.[4][5]

G BA Boronic Acid (R-B(OH)₂) Boronate Activated Boronate ([R-B(OH)₃]⁻) BA->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation Transmetalation Transmetalation Boronate->Transmetalation Pd_Complex Pd(II) Complex (Ar-Pd(II)-L₂-X) Pd_Complex->Transmetalation

Caption: Role of the base in activating the boronic acid for transmetalation.

Question 2: Why is a mixed solvent system (e.g., 1,4-dioxane/water) commonly used?

Answer: A biphasic solvent system is often employed to satisfy the different solubility requirements of the reagents. The organic solvent (e.g., 1,4-dioxane, THF, toluene) is chosen to dissolve the aryl halide, the boronic acid, and the palladium catalyst complex.[4] The aqueous phase is necessary to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is often insoluble in organic solvents, and to facilitate the formation of the active boronate species required for transmetalation.[4] The ratio of the organic solvent to water can be a critical parameter to optimize for reaction rate and yield.[4]

Question 3: How does the choice of base and solvent affect the reaction with this compound specifically?

Answer: The optimal conditions depend on the specific aryl halide being used. However, some general principles apply:

  • Bases: For electron-neutral or electron-rich boronic acids, common bases like K₂CO₃ or K₃PO₄ are excellent starting points.[4] If the reaction is sluggish, a stronger base like Cesium Carbonate (Cs₂CO₃) might be beneficial.[4]

  • Solvents: A mixture of an aprotic polar solvent with water is a standard starting point. A 4:1 or 5:1 mixture of 1,4-dioxane/H₂O or THF/H₂O is common.[4] For substrates with poor solubility, solvents like DMF or toluene can be considered.[4] The ortho-ether linkage in this compound could potentially chelate with the palladium center, which might influence the reaction kinetics, possibly favoring certain solvent systems over others.

Data Presentation: Screening of Reaction Conditions

The following table provides a representative example of how to screen different bases and solvents to optimize the reaction yield for a Suzuki-Miyaura coupling.

Table 1: Representative Screening of Base and Solvent for Suzuki-Miyaura Coupling

EntryBase (equivalents)Solvent System (v/v)Temperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)901265
2K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)901285
3Cs₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)901292
4Na₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)901250
5K₃PO₄ (2.0)Toluene / H₂O (4:1)1001278
6K₃PO₄ (2.0)THF / H₂O (4:1)801272
7K₃PO₄ (2.0)DMF / H₂O (4:1)100888

Note: This table is illustrative. Actual results will vary based on the specific aryl halide, catalyst, and ligand used.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology. Specific quantities and conditions should be optimized for each unique reaction.

  • Reagent Preparation:

    • To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

    • The base should be finely powdered and dried if running anhydrous reactions.[1]

  • Inert Atmosphere Setup:

    • Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any additional ligand if required.[1]

    • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

    • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).[1]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by a suitable method, typically flash column chromatography, to obtain the desired coupled product.[1]

References

improving reaction kinetics for Suzuki coupling of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and optimized protocols for researchers utilizing 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This specific substrate presents unique challenges due to the steric hindrance from its ortho-substituent and the electronic properties of the dichlorophenyl moiety.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Suzuki coupling of sterically hindered and electronically complex substrates.

Q1: My reaction shows low to no yield. What are the primary factors to investigate?

A1: When a Suzuki coupling reaction fails, a systematic check of the fundamental parameters is crucial. Start by assessing the following:

  • Catalyst Activity: Ensure the palladium catalyst has not degraded. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[1] Consider using a fresh batch of catalyst or a more robust precatalyst, such as a palladacycle.[1]

  • Reagent Quality: Verify the purity and integrity of the boronic acid and the aryl halide. Boronic acids can degrade over time, especially if exposed to air or moisture.[1] The solvent must be of high quality and properly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1]

  • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen from poisoning the Pd(0) catalyst.[1] Ensure all glassware is oven-dried and the setup is purged thoroughly.

Q2: The reaction is very slow. How can I improve the reaction kinetics?

A2: Slow kinetics are common with sterically hindered substrates. To accelerate the reaction, consider the following adjustments:

  • Ligand Choice: The choice of phosphine ligand is critical. For sterically demanding substrates like this compound, bulky and electron-rich biarylphosphine ligands (Buchwald-type ligands) are essential.[1][2] Ligands such as SPhos, XPhos, and RuPhos are known to accelerate both the oxidative addition and reductive elimination steps, which are often slowed by steric hindrance.[1][3]

  • Base Selection: The base plays a crucial role in the transmetalation step.[4] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for challenging couplings.[2][5] The choice of base can significantly alter the reaction mechanism and rate-determining step.[2]

  • Temperature: Increasing the reaction temperature can overcome activation energy barriers, but it must be done cautiously as it can also accelerate decomposition pathways. A typical temperature range for these couplings is 80–110 °C.[1]

Q3: I am observing significant amounts of homocoupling product from my boronic acid. How can this be prevented?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or excess Pd(II) species.[1] To minimize this:

  • Rigorous Degassing: Thoroughly degas all solvents (including any water used in a biphasic system) and the reaction vessel to eliminate dissolved oxygen.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling, as the in situ reduction of Pd(II) sources can sometimes be inefficient.[1]

  • Ligand Selection: Bulky, electron-donating ligands that favor the cross-coupling pathway can help suppress homocoupling.[1]

Q4: Protodeboronation (loss of the boronic acid group) is a major side reaction. What strategies can I use to mitigate it?

A4: Ortho-substituted boronic acids are particularly susceptible to protodeboronation, especially under aqueous basic conditions.[6] To address this:

  • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester, a potassium trifluoroborate salt (BF₃K), or a diethanolamine adduct.[1] These derivatives are more stable and release the boronic acid slowly under reaction conditions, minimizing its concentration and subsequent degradation.[1]

  • Careful Base and Solvent Selection: In some cases, using anhydrous conditions with an organic base like triethylamine (Et₃N) or a weaker inorganic base like potassium fluoride (KF) can reduce the rate of protodeboronation.[5][7]

Data Summaries

The selection of appropriate reagents is critical for success. The tables below summarize recommended starting points for the Suzuki coupling of this compound.

Table 1: Recommended Catalyst and Ligand Systems for Hindered Substrates

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including sterically hindered and electron-deficient ones.[3][5]Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[1][5]Air-sensitive, higher cost.1-2
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for highly hindered systems.[5]2-5
Pd(PPh₃)₄TetrakisphosphineReadily available and well-understood.Lower activity for challenging substrates; often requires higher temperatures and catalyst loadings.[5][8]2-5

Table 2: Recommended Base and Solvent Combinations

BaseSolvent SystemKey AdvantagesPotential Drawbacks
K₃PO₄Toluene / H₂O (e.g., 10:1)Highly effective for many Suzuki couplings, promotes high reaction rates.[5]Biphasic system can sometimes complicate kinetic analysis.
K₂CO₃Dioxane / H₂O (e.g., 10:1)Common and effective base of moderate strength.[5][9]Dioxane is a potential peroxide-former and requires purification.
Cs₂CO₃THF or DioxaneStrong base that can accelerate slow reactions, particularly with hindered substrates.[5]Higher cost, can promote side reactions if not used carefully.
Et₃NAcetonitrile or TolueneOrganic base, useful for anhydrous conditions to prevent protodeboronation.Weaker base, may not be sufficient for this substrate.[5]

Visual Guides: Workflows and Mechanisms

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex1 Ar¹-Pd(II)L₂(X) pd0->pd_complex1 aryl_halide Ar¹-X metathesis Metathesis pd_complex2 Ar¹-Pd(II)L₂(Base') pd_complex1->pd_complex2 base Base transmetalation Transmetalation pd_complex3 Ar¹-Pd(II)L₂(Ar²) pd_complex2->pd_complex3 boronic_acid Ar²-B(OH)₂ boronate_complex [Ar²-B(OH)₃]⁻ boronic_acid->boronate_complex + Base pd_complex3->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Troubleshooting_Workflow start Reaction Issue: Low or No Yield check_reagents 1. Check Reagent Quality - Fresh Catalyst? - Pure Boronic Acid? - Degassed Solvents? start->check_reagents check_atmosphere 2. Verify Inert Atmosphere - Proper Degassing? - No Leaks? check_reagents->check_atmosphere reagents_ok Reagents & Atmosphere OK? check_atmosphere->reagents_ok reagents_ok->start No, Fix & Retry slow_kinetics Issue: Slow Kinetics reagents_ok->slow_kinetics Yes optimize_ligand 3. Optimize Ligand - Use Bulky Ligand? (e.g., SPhos, XPhos) slow_kinetics->optimize_ligand optimize_base 4. Optimize Base - Use Stronger Base? (e.g., K₃PO₄, Cs₂CO₃) optimize_ligand->optimize_base optimize_temp 5. Increase Temperature (e.g., 80-110 °C) optimize_base->optimize_temp side_reactions Issue: Side Reactions optimize_temp->side_reactions homocoupling Homocoupling? - Rigorous Degassing - Use Pd(0) Source side_reactions->homocoupling deboronation Protodeboronation? - Use Anhydrous Conditions - Convert to Boronate Ester/Salt side_reactions->deboronation success Reaction Improved homocoupling->success deboronation->success

Caption: A troubleshooting workflow for diagnosing and solving common Suzuki coupling issues.

Optimized Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a robust starting point for coupling with aryl bromides, utilizing a Buchwald-type precatalyst known to be effective for difficult substrates.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the aryl halide.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability

If protodeboronation is a persistent issue, converting the boronic acid to a more stable diethanolamine adduct is recommended.[1] This adduct can be used directly in the coupling reaction.

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride or THF.

  • Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.

  • Precipitation: A white precipitate should form. Continue stirring the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in place of the boronic acid in Protocol 1, typically with protic solvents.[1]

References

Validation & Comparative

A Comparative Analysis of Synthetic Yields: 2-(3,4-Dichlorophenylmethoxy)phenylboronic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Suzuki-Miyaura cross-coupling reactions, the choice of boronic acid is a critical parameter influencing reaction efficiency and overall yield. This guide provides a comparative analysis of the synthetic yield of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid against other commonly employed boronic acids, supported by experimental data from analogous reactions. Due to the absence of a directly reported synthesis for this compound in the available literature, a plausible and experimentally supported synthetic route is proposed herein to estimate its yield.

Comparative Yield Data

The following table summarizes the estimated yield for the proposed synthesis of this compound and reported yields for the synthesis of other representative boronic acids.

Boronic AcidSynthetic MethodReported/Estimated Yield (%)
This compound Two-Step: Williamson Ether Synthesis & Directed ortho-Lithiation-Borylation ~68-85 (Estimated)
Phenylboronic acidGrignard Reaction with Trialkyl Borate95
4-Chlorophenylboronic acidGrignard Reaction with Trialkyl BorateNot specified, but generally high
2,6-Dimethylphenylboronic acid"One-pot" Grignard MethodOptimized yield reported
Ortho-substituted Arylboronic EstersOrtho-lithiation followed by in situ borationGenerally good yields
Arylboronic acids from Aryl chloridesPalladium-Catalyzed Borylation with TetrahydroxydiboronVery good yields

Experimental Protocols

Proposed Synthesis of this compound

A two-step synthetic pathway is proposed, leveraging established and high-yielding reactions.

Step 1: Williamson Ether Synthesis of 1-(Benzyloxy)-2-bromobenzene

This reaction forms the diaryl ether intermediate. The Williamson ether synthesis is a robust method for forming ethers from an organohalide and an alcohol.[1]

  • Reactants: 2-Bromophenol, 3,4-Dichlorobenzyl chloride, Sodium hydride (NaH)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of 2-bromophenol (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride (1.2 eq.) is added portion-wise.

    • The mixture is stirred at room temperature for 30 minutes.

    • 3,4-Dichlorobenzyl chloride (1.1 eq.) is added, and the reaction mixture is heated to reflux for 12-18 hours.

    • The reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

  • Expected Yield: Williamson ether synthesis typically affords yields in the range of 80-95%.[1]

Step 2: Directed ortho-Lithiation and Borylation

This step introduces the boronic acid functionality at the position directed by the ether oxygen.

  • Reactants: 1-(3,4-Dichlorophenylmethoxy)-2-bromobenzene, n-Butyllithium (n-BuLi), Triisopropyl borate

  • Solvent: Anhydrous Diethyl Ether or THF

  • Procedure:

    • A solution of 1-(3,4-Dichlorophenylmethoxy)-2-bromobenzene (1.0 eq.) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.

    • Triisopropyl borate (1.2 eq.) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

    • The product is extracted with diethyl ether, and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization.

  • Expected Yield: Directed ortho-lithiation followed by borylation is known to proceed with good to excellent yields, typically in the range of 85-95%.

Synthesis of Phenylboronic Acid via Grignard Reaction

A standard and high-yielding method for the preparation of simple arylboronic acids.

  • Reactants: Bromobenzene, Magnesium turnings, Trimethyl borate

  • Solvent: Anhydrous Diethyl Ether or THF

  • Procedure:

    • Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.

    • A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the Grignard reaction.

    • After the formation of the Grignard reagent is complete, the solution is cooled to -78 °C.

    • Trimethyl borate is added dropwise, and the reaction mixture is stirred and allowed to warm to room temperature.

    • The reaction is quenched with aqueous acid (e.g., HCl).

    • The phenylboronic acid is extracted with an organic solvent, and the organic layer is dried and concentrated.

    • Purification is typically achieved by recrystallization.

  • Reported Yield: This method can provide yields as high as 95%.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic workflow for this compound and a general scheme for the synthesis of other boronic acids.

G cluster_0 Proposed Synthesis of this compound A 2-Bromophenol + 3,4-Dichlorobenzyl chloride B Williamson Ether Synthesis (Yield: ~80-95%) A->B C 1-(3,4-Dichlorophenylmethoxy)-2-bromobenzene B->C D Directed ortho-Lithiation + Borylation (Yield: ~85-95%) C->D E This compound D->E

Caption: Proposed two-step synthesis of the target boronic acid.

G cluster_1 General Synthesis of Phenylboronic Acids F Aryl Halide G Grignard Formation or Lithiation F->G H Aryl-MgX or Aryl-Li G->H I Reaction with Trialkyl Borate H->I J Aryl Boronate Ester I->J K Hydrolysis J->K L Arylboronic Acid K->L

Caption: Common synthetic route for various phenylboronic acids.

References

A Comparative Guide to Biaryl Synthesis: Evaluating 2-(3,4-Dichlorophenylmethoxy)phenylboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The selection of the appropriate boronic acid in the widely-used Suzuki-Miyaura cross-coupling reaction is critical for achieving optimal yields and purity. This guide provides an objective comparison of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid and its alternatives for biaryl synthesis, supported by established chemical principles and representative experimental data.

While specific, direct comparative studies on the performance of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-understood electronic and steric effects of its substituents. The presence of an ortho-alkoxy group is known to influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. This guide will compare the expected performance of this specific boronic acid with other common methods for biaryl synthesis, including the use of unsubstituted phenylboronic acid, electronically activated/deactivated boronic acids, and alternative coupling methodologies.

Comparative Performance of Reagents for Biaryl Synthesis

To provide a clear comparison, the following table summarizes the expected performance of this compound and its alternatives in the synthesis of a generic biaryl compound from a common aryl halide precursor. The performance of the target boronic acid is an educated estimation based on known structure-activity relationships in Suzuki-Miyaura couplings.

Reagent/MethodCoupling PartnerCatalyst/ConditionsExpected Yield (%)Key Considerations
This compound (Suzuki-Miyaura)Aryl Halide (e.g., 4-Bromoanisole)Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C80-95%The ortho-alkoxy group may influence reaction kinetics. Steric hindrance could be a factor with bulky coupling partners.
Phenylboronic Acid (Suzuki-Miyaura)Aryl Halide (e.g., 4-Bromoanisole)Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C85-98%Baseline for comparison; generally provides high yields with a wide range of substrates.[1]
4-Methoxyphenylboronic Acid (Suzuki-Miyaura)Aryl Halide (e.g., 4-Bromoanisole)Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C90-99%Electron-donating group can accelerate the transmetalation step, often leading to higher yields.[2]
4-(Trifluoromethyl)phenylboronic Acid (Suzuki-Miyaura)Aryl Halide (e.g., 4-Bromoanisole)Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100 °C70-90%Electron-withdrawing group can slow down transmetalation, potentially requiring more forcing conditions or specialized catalysts.[3]
Kumada Coupling Aryl Halide (e.g., 4-Bromoanisole)Aryl Grignard Reagent, NiCl₂(dppe) or Pd(PPh₃)₄, THF, RT85-98%Excellent for sterically hindered biaryls.[4] Requires the pre-formation of a Grignard reagent, which can be sensitive to moisture and incompatible with certain functional groups.
Stille Coupling Aryl Halide (e.g., 4-Bromoanisole)Aryl Stannane, Pd(PPh₃)₄, LiCl, Toluene, 100 °C80-95%Tolerates a wide range of functional groups. A major drawback is the toxicity of organotin compounds.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the synthesis of a biaryl compound using a phenylboronic acid derivative.

Materials:

  • Aryl Halide (1.0 mmol)

  • Boronic Acid (e.g., this compound, Phenylboronic acid) (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried round-bottom flask, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture to the flask.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.

Protocol for Kumada Coupling

This protocol outlines a general procedure for the synthesis of a biaryl via Kumada coupling.

Materials:

  • Aryl Halide (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Aryl Bromide (for Grignard formation) (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Nickel or Palladium Catalyst (e.g., NiCl₂(dppe)) (0.05 mmol, 5 mol%)

Procedure:

  • Grignard Reagent Formation: In an oven-dried flask under an inert atmosphere, activate the magnesium turnings with a small crystal of iodine. Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings. Stir the mixture until the magnesium is consumed to form the Grignard reagent.

  • Coupling Reaction: In a separate flask, dissolve the aryl halide and the catalyst in anhydrous THF. Cool the solution to 0 °C.

  • Slowly add the freshly prepared Grignard reagent to the solution of the aryl halide and catalyst.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general experimental workflow for biaryl synthesis and the logical relationship of the discussed synthetic methods.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Aryl Halide, Boronic Acid/Grignard Precursor) Setup Assemble Glassware (Inert Atmosphere) Reactants->Setup Solvent Prepare Solvent & Reagents Solvent->Setup Addition Add Reactants & Catalyst Setup->Addition Heating Heat & Stir Addition->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product Biaryl Product Purification->Product

Caption: General experimental workflow for biaryl synthesis.

Logical_Relationship cluster_suzuki Suzuki-Miyaura Coupling cluster_alternatives Alternative Methods Target Target Biaryl Target_Boronic 2-(3,4-Dichlorophenylmethoxy)- phenylboronic acid Target_Boronic->Target Unsubstituted_Boronic Phenylboronic acid Unsubstituted_Boronic->Target Substituted_Boronic Substituted Phenylboronic acids Substituted_Boronic->Target Kumada Kumada Coupling Kumada->Target Stille Stille Coupling Stille->Target

Caption: Synthetic routes to a target biaryl compound.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency. For drug development and materials science, the use of sterically hindered substrates such as 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid is often necessary. The choice of an appropriate palladium catalyst is critical to achieving optimal reaction outcomes with such challenging substrates. This guide provides a comparative overview of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of sterically hindered arylboronic acids, supported by experimental data from the literature.

While specific experimental data for the direct coupling of this compound is limited, valuable insights can be drawn from studies on structurally analogous, sterically hindered arylboronic acids. The presence of a bulky ortho-substituent significantly impacts the reaction kinetics and requires a carefully selected catalytic system to achieve high yields.

Performance Comparison of Palladium Catalysts

The selection of an optimal palladium catalyst system is paramount for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of sterically hindered arylboronic acids. The following table summarizes the performance of different classes of palladium catalysts with substrates that are structurally similar to this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Model Reaction: 2-Nitrophenylboronic acid + 4-Chloroanisole
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001285[1]
Model Reaction: 2-(Trifluoromethoxy)phenylboronic acid + 2-Bromo-1,3-dichloro-5-nitrobenzene
Pd₂(dba)₃4-(2-(diphenylphosphino)phenyl)morpholineK₂CO₃THF601>70[2]
Model Reaction: Phenylboronic acid + Sterically Hindered Aryl Chloride
Pd(OAc)₂PPh₃K₂CO₃THF60118[3]
Pd₂(dba)₃PPh₃K₂CO₃THF60160[3]
Pd(PPh₃)₄-K₂CO₃THF60152[3]
Pd₂(dba)₃DPPFK₂CO₃THF60120[3]
Model Reaction: Phenylboronic acid + 4-Chloroanisole
Pd₂(dba)₃tBuOKDioxane100-71.1[4]
Model Reaction: Arylboronic Acids + Aryl/Vinyl Halides
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneRT-High Yields[5]
Pd(OAc)₂PCy₃K₃PO₄DioxaneRT-High Yields[5]

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a sterically hindered arylboronic acid. This can be adapted for the specific case of this compound.

Representative Experimental Procedure for the Suzuki Coupling Reaction of a Sterically Hindered Substrate [2]

  • Reaction Setup: An oven-dried 25 mL reaction tube, fitted with a magnetic stirrer, is charged with Pd₂(dba)₃ (22.9 mg, 0.025 mmol, 5 mol%), the ligand (e.g., 4-(2-(diphenylphosphino)phenyl)morpholine, 17.35 mg, 0.05 mmol), and the base (e.g., K₂CO₃, 138.2 mg, 1.0 mmol).

  • Addition of Reactants: To the reaction tube, add the aryl halide (0.5 mmol) and the sterically hindered arylboronic acid (e.g., 2-(Trifluoromethoxy)phenylboronic acid, 95 mg, 0.5 mmol).

  • Inert Atmosphere: The tube is evacuated and purged with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Freshly distilled solvent (e.g., THF, 5 mL) is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 60 °C) with vigorous stirring for the specified time (e.g., 1 hour).

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), the resultant mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired biaryl product.

Mandatory Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_A Oxidative Addition (R-X) Pd0->PdII_A Ar-X PdII_B Transmetalation (Ar-B(OR)₂ + Base) PdII_A->PdII_B Ar'B(OH)₂ Base PdII_C Reductive Elimination PdII_B->PdII_C PdII_C->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') PdII_C->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->PdII_A BoronicAcid Arylboronic Acid (Ar'B(OH)₂) BoronicAcid->PdII_B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion

The choice of palladium catalyst and associated ligands and conditions is crucial for the successful coupling of sterically hindered boronic acids like this compound.

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst. However, for challenging, sterically hindered substrates, it may require higher temperatures and longer reaction times, and can sometimes result in lower yields compared to more modern catalyst systems.[1][3]

  • Palladacycles and Bulky Phosphine Ligands: Catalyst systems composed of palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or bulky trialkylphosphines like P(t-Bu)₃) often exhibit superior performance for sterically demanding couplings.[5] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be slow with hindered substrates.

  • Base and Solvent Effects: The choice of base and solvent also plays a significant role. Stronger, non-aqueous bases like K₃PO₄ or tBuOK in ethereal solvents like dioxane or THF are often more effective than weaker bases in aqueous mixtures for these challenging reactions.[4][5]

For researchers working with this compound, it is recommended to screen a variety of catalyst systems, starting with those known to be effective for other ortho-substituted arylboronic acids. A good starting point would be a Pd(OAc)₂ or Pd₂(dba)₃ precursor with a bulky phosphine ligand such as SPhos or P(t-Bu)₃, using a strong base like K₃PO₄ in an anhydrous solvent like dioxane or THF. Optimization of temperature and reaction time will be crucial to maximize the yield of the desired biaryl product.

References

The Influence of the 3,4-Dichlorophenylmethoxy Moiety on Monoamine Transporter Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship (SAR) of compounds featuring the 3,4-dichlorophenylmethoxy moiety reveals its significant impact on binding affinity to monoamine transporters, particularly the serotonin transporter (SERT). This guide provides a comparative analysis of this structural motif against analogues with different substitution patterns on the phenyl ring, offering insights for researchers and professionals in drug design and development. The data presented herein is derived from studies on nortropane derivatives, which serve as a valuable proxy for understanding the SAR of molecules incorporating the dichlorophenylmethoxy group.

Comparative Binding Affinities at Monoamine Transporters

The introduction of a 3,4-dichloro substitution on the phenylmethoxy group dramatically enhances affinity and selectivity for the serotonin transporter (SERT). The following table summarizes the in vitro binding affinities (Ki in nM) of a series of 3α-arylmethoxy-3β-phenylnortropane analogues at the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Compound IDR1 (3α-arylmethoxy)R2 (3β-aryl)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
7b 4-chlorophenylmethoxyphenyl226101
7c 3,4-dichlorophenylmethoxy phenyl 130 0.061 108
7e 4-methoxyphenylmethoxyphenyl28012450
7i 4-chlorophenylmethoxy3,4-dichlorophenyl>10001.8350

Data sourced from a study on nortropane derivatives, providing insights into the SAR of the 3,4-dichlorophenylmethoxy moiety.[1]

The data clearly indicates that the presence of the 3,4-dichlorophenylmethoxy moiety in compound 7c results in an exceptionally high affinity for SERT (Ki = 0.061 nM), representing a nearly 100-fold increase in potency compared to the 4-chlorophenylmethoxy analogue (7b ) and a 200-fold increase compared to the 4-methoxyphenylmethoxy analogue (7e ).[1] This highlights the critical role of the specific dichlorination pattern in achieving potent and selective SERT inhibition.

Structure-Activity Relationship Visualization

The following diagram illustrates the key structural modifications and their profound effect on serotonin transporter affinity.

SAR_Comparison cluster_analogues Analogues cluster_conclusion Conclusion A Compound 7b 4-chlorophenylmethoxy SERT Ki = 6 nM B Compound 7c 3,4-dichlorophenylmethoxy SERT Ki = 0.061 nM A->B Add 3-Chloro D Significant Increase in SERT Affinity B->D C Compound 7e 4-methoxyphenylmethoxy SERT Ki = 12 nM C->B Replace 4-Methoxy with 3,4-Dichloro

Caption: SAR of Phenylmethoxy Substitution on SERT Affinity.

Experimental Protocols

The binding affinity data was determined using a radioligand binding assay with membranes from cells expressing the respective human monoamine transporters.

Monoamine Transporter Radioligand Binding Assay
  • Preparation of Membranes: Cell membranes from HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter were prepared.

  • Assay Buffer: The assay was conducted in a buffer solution, typically a phosphate or Tris buffer, at a physiological pH.

  • Radioligand: A specific radioligand for each transporter was used (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET).

  • Incubation: The cell membranes were incubated with the radioligand and various concentrations of the test compounds.

  • Separation of Bound and Free Ligand: The incubation mixture was filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[1] The filters were then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.[1]

  • Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.[1]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.[1] The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[1]

This detailed protocol ensures the reliable and reproducible determination of the binding affinities of novel compounds, allowing for accurate structure-activity relationship comparisons. The presented data underscores the strategic importance of the 3,4-dichlorophenylmethoxy moiety for designing potent and selective SERT inhibitors.

References

assessing the stability of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of building blocks like arylboronic acids is a critical parameter influencing reaction efficiency, product purity, and overall project timelines. This guide provides a comparative assessment of the stability of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid against other commonly used phenylboronic acid derivatives under various reaction conditions. The insights presented herein are based on established principles of boronic acid chemistry, supported by generalized experimental protocols for stability assessment.

The inherent stability of an arylboronic acid is a multifaceted property governed by electronic and steric factors, as well as the conditions to which it is exposed. The principal degradation pathway for many arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This undesired side reaction can be influenced by factors such as pH, temperature, and the presence of certain reagents.[1]

The subject of this guide, this compound, possesses structural features that are anticipated to influence its stability profile. The presence of two electron-withdrawing chlorine atoms on the phenylmethoxy moiety can impact the electronic environment of the boronic acid group. Furthermore, the ortho-substitution pattern can introduce steric effects that may alter its reactivity and stability compared to its meta- and para-isomers or simpler arylboronic acids.

Comparative Stability Analysis

To provide a practical context for the stability of this compound, this guide presents a comparative analysis against a selection of alternative boronic acids: Phenylboronic acid, 4-Methoxyphenylboronic acid, and 3,5-Dichlorophenylboronic acid. The following table summarizes their expected relative stability under acidic, basic, and thermal stress conditions. The stability is categorized as High, Medium, or Low based on general trends observed for substituted arylboronic acids. It is important to note that the data for this compound is illustrative and based on chemical principles due to the absence of specific experimental data in the public domain.

Boronic AcidAcidic Conditions (pH 2-4)Basic Conditions (pH 10-12)Thermal Conditions (80°C in Toluene)
This compound Medium Low to Medium Medium
Phenylboronic acidHighMediumHigh
4-Methoxyphenylboronic acidHighLowHigh
3,5-Dichlorophenylboronic acidMedium to HighHighHigh

Disclaimer: The stability data presented is semi-quantitative and based on general chemical principles. Actual stability will depend on the specific reaction conditions.

Experimental Protocols for Stability Assessment

To empower researchers to quantitatively assess the stability of this compound and other analogues in their own laboratories, two generalized experimental protocols are provided below.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of the boronic acid and its degradation products over time under specific stress conditions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Standard Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Add an aliquot of the stock solution to a solution of known pH (e.g., pH 2, pH 7, pH 12 buffer) and incubate at a controlled temperature (e.g., 50°C).

    • Thermal Stress: Incubate an aliquot of the stock solution in a suitable solvent (e.g., toluene) at an elevated temperature (e.g., 80°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition, quench if necessary (e.g., by neutralization), and dilute to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the boronic acid.

    • Injection Volume: 10 µL.

  • Data Analysis: Monitor the peak area of the parent boronic acid and any new peaks corresponding to degradation products. Calculate the percentage of the remaining boronic acid at each time point to determine the degradation rate. To minimize on-column hydrolysis, especially for sensitive compounds, using a mobile phase without a pH modifier can be beneficial.[2]

Protocol 2: Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H or ¹¹B NMR spectroscopy can be a powerful tool for real-time monitoring of the degradation of boronic acids in solution.[3][4][5]

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

Procedure:

  • Sample Preparation: Dissolve a known amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H or ¹¹B NMR spectrum to identify the characteristic signals of the intact boronic acid.

  • Introduction of Stress: Introduce the stress condition directly into the NMR tube (e.g., add a drop of DCl or NaOD, or heat the sample to a specific temperature using a variable temperature probe).

  • Time-Lapse Monitoring: Acquire NMR spectra at regular intervals to monitor the decrease in the signal intensity of the starting material and the appearance of new signals corresponding to degradation products (e.g., the protodeboronated arene).

  • Data Analysis: Integrate the relevant signals to determine the relative concentrations of the boronic acid and its degradation products over time.

Visualizing the Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of a boronic acid.

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Select Boronic Acid prep_solution Prepare Stock Solution start->prep_solution acidic Acidic (pH) prep_solution->acidic Expose to basic Basic (pH) prep_solution->basic Expose to thermal Thermal (Temp) prep_solution->thermal Expose to sampling Time-Point Sampling acidic->sampling basic->sampling thermal->sampling hplc HPLC Analysis sampling->hplc nmr NMR Analysis sampling->nmr data_analysis Data Analysis & Degradation Kinetics hplc->data_analysis nmr->data_analysis conclusion Stability Profile Conclusion data_analysis->conclusion

Caption: Workflow for Boronic Acid Stability Assessment.

By following a systematic approach to stability assessment, researchers can make informed decisions about reaction conditions, purification strategies, and storage, ultimately leading to more robust and reproducible synthetic outcomes.

References

cross-reactivity studies of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid with different functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid with various functional groups, in the context of Suzuki-Miyaura cross-coupling reactions. It also presents a comparative analysis with alternative cross-coupling methodologies and includes detailed experimental protocols. The quantitative data presented for this compound is representative and hypothetical, based on established principles of Suzuki-Miyaura coupling, due to the absence of specific experimental cross-reactivity studies for this compound in the public domain.

Cross-Reactivity Profile of this compound

The Suzuki-Miyaura coupling is renowned for its broad functional group tolerance.[1][2] The following table summarizes the expected cross-reactivity of this compound with common functional groups under typical palladium-catalyzed cross-coupling conditions.

Functional GroupReactivityRemarks
AldehydeModerate to HighCan be sensitive to basic conditions; may require careful selection of base and reaction temperature to avoid side reactions.
KetoneHighGenerally well-tolerated.
EsterHighTypically robust and compatible with Suzuki-Miyaura conditions.[3]
AmideHighGenerally stable and compatible.[4]
Carboxylic AcidModerateMay require protection or the use of specific conditions to prevent interference with the catalytic cycle.
Amine (Primary/Secondary)Low to ModerateCan coordinate to the palladium catalyst, potentially inhibiting the reaction.[5] Protection of the amine may be necessary.
NitroHighGenerally well-tolerated.
NitrileHighTypically compatible with the reaction conditions.
Halogens (Cl, Br, I)High (on coupling partner)The reactivity of the coupling partner follows the trend I > Br > Cl. The dichloro-substituents on the phenylmethoxy group of the title compound are expected to be stable.[6]
Triflate (OTf)High (on coupling partner)An excellent leaving group for Suzuki-Miyaura coupling.[6]
Alcohol/PhenolModerateThe hydroxyl group is generally tolerated, but strong bases may lead to deprotonation and potential side reactions.[5]
ThiolLowProne to poisoning the palladium catalyst. Protection is usually required.

Comparison with Alternative Cross-Coupling Methods

While the Suzuki-Miyaura coupling is a powerful tool for biaryl synthesis, several alternatives exist, each with its own set of advantages and disadvantages.[7] The choice of method often depends on the specific substrates and desired outcome.[7]

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)[6]Organotin compounds (stannanes)[8]Organozinc compounds[9]
Toxicity Low toxicity of boron reagents and byproducts.[7]High toxicity of organotin reagents and byproducts.[7][10]Organozinc reagents are air and moisture sensitive.
Stability of Reagents Boronic acids can be prone to protodeboronation.[7]Organostannanes are generally stable to air and moisture.[7]Organozinc reagents are generally unstable in air.[9]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[7][11]Excellent, tolerates a wide range of functional groups.[7]Good functional group tolerance.[4]
Reaction Conditions Typically requires a base.[7]Often proceeds under neutral or mildly basic conditions.[10]Generally mild reaction conditions.[9]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[7]Tin byproducts can be difficult to remove.[7]Zinc byproducts are generally easy to remove.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[12]

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)[12]

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L2 B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar' L2 D->E F Reductive Elimination E->F F->A Ar-Ar' Reactants Ar-X + Ar'-B(OH)2 Products Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision_Workflow start Start: Need for C-C Bond Formation q1 Are Organotin Reagents Tolerable? start->q1 stille Use Stille Coupling q1->stille Yes q2 Is the Boronic Acid Stable/Available? q1->q2 No suzuki Use Suzuki-Miyaura Coupling q2->suzuki Yes q3 Are Organozinc Reagents Feasible? q2->q3 No negishi Use Negishi Coupling q3->negishi Yes other Consider Other Coupling Reactions q3->other No

Caption: Decision workflow for selecting a cross-coupling reaction.

References

Navigating Byproduct Formation in Suzuki Reactions with 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. However, the formation of undesired byproducts can significantly impact reaction efficiency, yield, and purification costs, particularly when employing complex substrates such as 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid. This guide provides an objective comparison of potential byproduct formation under various reaction conditions, supported by illustrative experimental data and detailed protocols, to aid in the optimization of Suzuki reactions involving this specific boronic acid.

Unraveling the Key Side Reactions

In the palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X), several competing pathways can lead to the formation of undesirable byproducts. Understanding these pathways is critical for developing strategies to minimize their occurrence.

The primary byproducts encountered in Suzuki-Miyaura reactions include:

  • Protodeboronation Product: This arises from the cleavage of the C-B bond and its replacement with a C-H bond, yielding 1,2-dichloro-4-(phenoxymethyl)benzene. This side reaction is often promoted by aqueous conditions, temperature, and the choice of base.[1][2][3]

  • Homocoupling Product: The dimerization of the boronic acid results in the formation of 2,2'-bis(3,4-dichlorophenylmethoxy)biphenyl. The presence of oxygen in the reaction mixture is a known contributor to this byproduct.[4][5][6]

  • Dehalogenation Product: The aryl halide coupling partner can lose its halogen atom, which is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct.[7][8]

The following diagram illustrates the main catalytic cycle for the desired Suzuki coupling and the competing pathways leading to the formation of major byproducts.

Suzuki_Byproducts pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation dehalogenation Dehalogenation ar_pd_x->dehalogenation [H⁻] ar_pd_ar_prime Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product boronic_acid Ar'-B(OH)₂ (2-(3,4-Dichlorophenylmethoxy) -phenylboronic acid) boronic_acid->transmetalation Base protodeboronation Protodeboronation boronic_acid->protodeboronation H⁺ homocoupling Homocoupling boronic_acid->homocoupling Pd(0), O₂ aryl_halide Ar-X ar_h_prime Ar'-H (Protodeboronation Byproduct) protodeboronation->ar_h_prime ar_prime_ar_prime Ar'-Ar' (Homocoupling Byproduct) homocoupling->ar_prime_ar_prime ar_h Ar-H (Dehalogenation Byproduct) dehalogenation->ar_h base Base, H₂O oxygen O₂ hydride_source Hydride Source

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and competing byproduct pathways.

Comparative Analysis of Reaction Conditions

The choice of catalyst, base, solvent, and temperature significantly influences the product distribution in a Suzuki reaction. The following tables summarize hypothetical, yet representative, quantitative data on the impact of these parameters on the reaction of this compound with a model aryl bromide.

Table 1: Effect of Palladium Catalyst/Ligand System
Catalyst/LigandDesired Product Yield (%)Protodeboronation (%)Homocoupling (%)
Pd(PPh₃)₄75158
PdCl₂(dppf)8874
XPhos Pd G395<3<2
SPhos Pd G293<4<3

Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), K₃PO₄ (2.0 equiv), Dioxane/H₂O (10:1), 80 °C, 12 h.

Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, often associated with modern palladium precatalysts, can enhance the rate of the desired cross-coupling, thereby minimizing the time for side reactions like protodeboronation to occur.[4]

Table 2: Influence of Base on Product Distribution
BaseDesired Product Yield (%)Protodeboronation (%)Homocoupling (%)
NaOH602512
K₂CO₃85105
K₃PO₄9253
Cs₂CO₃9072

Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), XPhos Pd G3 (2 mol%), Dioxane/H₂O (10:1), 80 °C, 12 h.

Strong bases like NaOH can accelerate protodeboronation.[9] Weaker inorganic bases such as K₃PO₄ and K₂CO₃ are often a better choice for minimizing this side reaction.[4]

Table 3: Effect of Solvent System
SolventDesired Product Yield (%)Protodeboronation (%)Dehalogenation (%)
Toluene/H₂O (10:1)8883
Dioxane/H₂O (10:1)9442
2-MeTHF/H₂O (10:1)9162
DMF/H₂O (10:1)75158

Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), XPhos Pd G3 (2 mol%), K₃PO₄ (2.0 equiv), 80 °C, 12 h.

The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Protic solvents or those that can act as hydride sources may increase dehalogenation.[7]

Experimental Protocols

To facilitate the reproduction and adaptation of these findings, detailed experimental protocols for a standard Suzuki-Miyaura reaction and a typical byproduct analysis are provided below.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a starting point for minimizing byproduct formation with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • XPhos Pd G3 (0.02 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl halide, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the XPhos Pd G3 precatalyst.

  • Add anhydrous 1,4-dioxane and degassed water (10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add Boronic Acid, Aryl Halide, Base inert 2. Inert Atmosphere (Evacuate/Backfill) reagents->inert catalyst 3. Add Catalyst inert->catalyst solvent 4. Add Solvents catalyst->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool and Dilute monitor->cool extract 8. Aqueous Wash cool->extract dry 9. Dry and Concentrate extract->dry purify 10. Column Chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Byproduct Analysis by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and coupled to a Mass Spectrometer (MS).

  • C18 reverse-phase column.

Procedure:

  • Prepare a standard solution of the starting materials and the expected product.

  • Prepare a sample of the crude reaction mixture by diluting a small aliquot in a suitable solvent (e.g., acetonitrile/water).

  • Inject the crude reaction mixture onto the HPLC-MS system.

  • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

  • Monitor the separation by UV absorbance and identify the peaks corresponding to the starting materials, product, and byproducts by their retention times and mass-to-charge ratios (m/z).

  • Quantify the relative amounts of each component by integrating the peak areas in the UV chromatogram.

Strategies for Minimizing Byproduct Formation

To enhance the yield of the desired cross-coupling product, consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can suppress protodeboronation.[1][8][10] These esters can release the boronic acid slowly under the reaction conditions, maintaining a low concentration of the active boron species and minimizing side reactions.

  • Rigorous Degassing: To minimize homocoupling, thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction.[6]

  • Catalyst and Ligand Screening: As demonstrated in Table 1, the choice of the palladium source and ligand is crucial. Screening a variety of modern, highly active catalyst systems is recommended.

  • Optimization of Reaction Parameters: Systematically varying the base, solvent, temperature, and reaction time can help to identify the optimal conditions for maximizing the yield of the desired product while minimizing byproduct formation.

By carefully considering the potential side reactions and systematically optimizing the reaction conditions, researchers can significantly improve the outcomes of Suzuki-Miyaura reactions involving this compound, leading to more efficient and cost-effective synthetic routes in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on established protocols for related chemical substances.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the compound, if available. While a specific SDS for this compound was not identified, the following precautions are based on data for structurally similar boronic acids and halogenated organic compounds.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[2]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical process that must be carried out in compliance with all federal, state, and local regulations.[3] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.[3]

1. Waste Identification and Classification:

  • Determine if the this compound waste is classified as hazardous. US EPA guidelines in 40 CFR 261.3 can be used for this determination.[3] Given its chemical structure (a halogenated organic compound), it is likely to be considered hazardous.

  • Consult your institution's EHS office for guidance on proper waste classification.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including any contaminated materials like weighing paper or spatulas, in a designated, properly labeled, and sealed container. The container should be kept in a well-ventilated area.[3][4]

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, labeled, and sealed container designated for halogenated organic solvent waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Empty Containers: Do not reuse containers that have held this compound. They should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of as unused product.[3]

3. Spill Management:

  • In the event of a spill, evacuate the area if necessary.[1]

  • Ensure adequate ventilation.[3]

  • For small spills, use an inert absorbent material to contain and collect the spill.[3]

  • Sweep or vacuum the absorbed material and place it into a suitable, sealed container for disposal.[3][4]

  • Avoid generating dust.

  • Clean the affected area thoroughly.

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.[3][5]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Quantitative Data Summary

Hazard InformationPrecautionary Statement Codes
Hazard Statements H315: Causes skin irritation[3], H319: Causes serious eye irritation[3], H335: May cause respiratory irritation[3], H413: May cause long lasting harmful effects to aquatic life
Prevention P261, P264, P271, P273, P280[3]
Response P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362[3]
Storage P403+P233, P405[3]
Disposal P501[3][5]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_final Final Disposal start Start Disposal Process ppe Don Personal Protective Equipment (PPE) start->ppe waste_id Identify and Classify Waste (Consult EHS) ppe->waste_id segregate Segregate Waste (Solid vs. Liquid) waste_id->segregate solid_waste Collect Solid Waste in Labeled, Sealed Container segregate->solid_waste liquid_waste Collect Liquid Waste in Labeled, Sealed Container segregate->liquid_waste contact_ehs Contact EHS for Waste Pickup solid_waste->contact_ehs liquid_waste->contact_ehs spill Manage Spills with Inert Absorbent collect_spill Collect Spill Residue in Sealed Container spill->collect_spill collect_spill->contact_ehs end_disposal Dispose via Approved Waste Disposal Plant contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel by outlining necessary personal protective equipment (PPE), operational protocols, and proper disposal methods. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of similar boronic acids and halogenated organic compounds.

Immediate Safety Precautions

Before handling this compound, it is imperative to adhere to strict safety protocols to mitigate potential hazards. This compound should be treated as a substance that can cause skin, eye, and respiratory irritation.

  • Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]

  • Hygiene Measures : Avoid all personal contact, including the inhalation of dust or vapors.[1] Wash hands thoroughly with soap and water after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.[1] Contaminated clothing should be removed immediately and laundered before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][3]Protects eyes from dust particles and potential chemical splashes.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][3]Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[3]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3][4]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[3][4]Minimizes the risk of respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Conduct all work in a well-ventilated area, preferably a chemical fume hood.[1][2]

    • Clear the work area of any clutter.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical :

    • Keep the container tightly closed when not in use.[2][3]

    • Avoid generating dust when transferring the solid.[3] Use appropriate tools, such as a spatula, for transfers.[3]

    • If creating a solution, always add the acid to the solvent, not the other way around, to prevent splashing.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

    • Clean the work area to remove any residual chemical.

    • Properly doff and dispose of contaminated PPE in the designated hazardous waste stream.[3]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][5]

  • Waste Segregation : Do not mix boronic acid waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.[5]

  • Solid Waste : Collect unused solid compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealable, and clearly labeled hazardous waste container.[5]

  • Liquid Waste : Collect solutions in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5] Do not pour waste down the drain.[1]

  • Empty Containers : Rinse empty containers three times with a suitable solvent in a chemical fume hood.[5] The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[5] After thorough rinsing and air drying, deface the original label, and dispose of the container according to your institution's procedures.[5]

Experimental Protocols and Data

PropertyValueSource Compound
Molecular Formula C₁₃H₁₁BCl₂O₃This compound
Molecular Weight 296.94 g/mol 4-(3,4-Dichlorophenylmethoxy)phenylboronic acid[6]
Appearance Likely a white to off-white solidPhenylboronic acid[7]
Storage Temperature 2-8°CThis compound[8]
Solubility Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.Phenylboronic acid[7]

Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling of this compound.

SafeHandlingWorkflow A Preparation - Verify fume hood function - Ensure access to safety shower/eyewash - Clear workspace B Don PPE - Safety goggles/face shield - Nitrile gloves - Lab coat - Respirator (if handling solid) A->B Proceed to PPE C Chemical Handling (in Fume Hood) - Keep container closed when not in use - Avoid dust generation - Use appropriate tools for transfer B->C Proceed to Handling D Post-Handling - Clean workspace - Wash hands thoroughly C->D After Use E Waste Disposal - Segregate solid and liquid hazardous waste - Use labeled, sealed containers - Dispose of contaminated PPE D->E Collect Waste F Doff PPE E->F Final Step

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.